S-Acetyl-Cysteine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3S |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
(2R)-3-acetylsulfanyl-2-aminopropanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
XCIRMLHOFVDUDP-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Ii. Molecular and Biochemical Mechanisms of S Acetyl Cysteine Action
Glutathione (B108866) System Modulation
Precursor Role in Glutathione (GSH) Biosynthesis
S-Acetyl-Cysteine serves as a prodrug to L-cysteine, which is a critical and rate-limiting precursor for the synthesis of glutathione (GSH). tandfonline.comwikipedia.orgalamaya.net Following administration, SAC is deacetylated in the body, primarily by acylase I in the cytosol of cells in tissues like the kidney and liver, to release L-cysteine. tandfonline.com This L-cysteine is then available for the biosynthesis of glutathione. tandfonline.comersnet.org
The synthesis of GSH is a two-step enzymatic process that occurs in the cytoplasm. ersnet.org
The first and rate-limiting step involves the enzyme glutamate-cysteine ligase (GCL), which combines L-cysteine and glutamate (B1630785) to form γ-glutamylcysteine. mdpi.com
In the second step, the enzyme glutathione synthetase adds glycine (B1666218) to γ-glutamylcysteine to form the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine). ersnet.orgunirioja.es
By providing a bioavailable source of cysteine, SAC effectively bypasses the limitations of supplementing with L-cysteine directly, which has low intestinal absorption and is rapidly metabolized in the liver. ersnet.org This precursor role is fundamental to SAC's ability to enhance the body's antioxidant capacity. biogena.com
Glutathione Replenishment and Regulation of Cellular Redox Homeostasis
The provision of cysteine by this compound directly leads to the replenishment of depleted glutathione stores. tandfonline.comwikipedia.org This is particularly crucial under conditions of oxidative stress, where GSH is consumed at an accelerated rate. tandfonline.com Glutathione is a major cellular antioxidant and plays a central role in maintaining cellular redox homeostasis. unirioja.esbiogena.com It exists in both a reduced (GSH) and an oxidized (glutathione disulfide, GSSG) state, and the ratio of GSH to GSSG is a key indicator of the cellular redox environment. mdpi.com
GSH exerts its antioxidant effects through several mechanisms:
It directly neutralizes reactive oxygen species (ROS). biogena.com
It acts as a cofactor for antioxidant enzymes such as glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. mdpi.com
It is involved in the regeneration of other antioxidants, such as vitamins C and E.
Direct Antioxidant Properties
Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Beyond its indirect antioxidant role as a glutathione precursor, this compound also possesses direct antioxidant properties. tandfonline.combiogena.com The thiol (sulfhydryl) group (-SH) in the cysteine moiety of SAC can directly interact with and neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS). wikipedia.orgersnet.org This direct scavenging activity contributes to its ability to protect cells from oxidative damage. biogena.com
SAC has been shown to be an effective scavenger of several free radicals. researchgate.net However, the reactivity of SAC with different ROS and RNS varies. While it is a potent scavenger of certain radicals, its reaction rates with others, such as superoxide (B77818) and hydrogen peroxide, are relatively slow under physiological conditions. researchgate.netacs.org
Interaction with Specific Oxidants (e.g., H2O2, Hypochlorous Acid, Hydroxyl Radicals, NO2, CO3(-), Thiyl Radicals)
Research has identified specific oxidants that this compound can effectively neutralize through direct interaction. These include:
Hydroxyl Radical (•OH): SAC is an efficient scavenger of the highly reactive and damaging hydroxyl radical. mdpi.comresearchgate.netacs.org The reaction proceeds through hydrogen abstraction from the thiol group. acs.org
Hypochlorous Acid (HOCl): SAC reacts with and scavenges hypochlorous acid, a potent oxidant produced by myeloperoxidase in neutrophils. mdpi.comresearchgate.netnih.gov
Nitrogen Dioxide (NO2) and Carbonate Radical (CO3(-)): The antioxidant activity of SAC is also attributed to its fast reactions with these radicals. researchgate.netmdpi.com
Thiyl Radicals: SAC can participate in reactions that repair or mitigate damage caused by thiyl radicals. researchgate.netmdpi.com
Hydrogen Peroxide (H2O2): While SAC can react with hydrogen peroxide, this reaction is generally considered to be slow. researchgate.netacs.orgresearchgate.net
It is important to note that the effectiveness of SAC as a direct scavenger is related to the pKa of its thiol group. acs.org At physiological pH, a smaller fraction of SAC exists in the more reactive thiolate anion (RS-) form compared to cysteine or glutathione, which can influence its reaction rates with certain oxidants. acs.org
| Oxidant | Reactivity with this compound |
| Hydroxyl Radical (•OH) | High |
| Hypochlorous Acid (HOCl) | High |
| Nitrogen Dioxide (NO2) | High |
| Carbonate Radical (CO3(-)) | High |
| Thiyl Radicals | High |
| Hydrogen Peroxide (H2O2) | Slow |
| Superoxide (O2•−) | Very Slow / Negligible |
Thiol-Disulfide Exchange and Protein Modifications
This compound can participate in thiol-disulfide exchange reactions, which involve the breaking of disulfide bonds (-S-S-) and the formation of new ones. This activity is crucial for its mucolytic action, where it breaks the disulfide bridges in mucus glycoproteins, reducing viscosity. tandfonline.com
In a biological context, this mechanism also allows SAC to reduce disulfide bonds within proteins. tandfonline.comacs.org This can restore the function of proteins that have been inactivated by oxidation, which often involves the formation of intramolecular or intermolecular disulfide bonds. The process involves the SAC thiolate anion attacking a sulfur atom of the disulfide bond, leading to the release of one thiol and the formation of a mixed disulfide between SAC and the protein. tandfonline.com
Furthermore, the reversible modification of cysteine residues in proteins, known as S-glutathionylation, is a key regulatory mechanism in response to oxidative stress. mdpi.com This process involves the formation of a mixed disulfide between a protein thiol and glutathione. While not a direct participant in forming the S-glutathionyl adduct, by replenishing cellular glutathione pools, SAC indirectly supports this protective mechanism, which shields protein thiols from irreversible oxidation. mdpi.com
The ability of SAC to reduce protein disulfides is influenced by the nucleophilicity of its thiol group, which is greater than that of cysteine or glutathione. tandfonline.com This enhanced reducing ability allows SAC to efficiently break disulfide bonds and restore the free thiol content of proteins, such as mercaptoalbumin, which itself is an important antioxidant. tandfonline.com
Reduction of Disulfide Bonds in Proteins
This compound (SAC) has the ability to reduce disulfide bonds in various proteins. unimi.itnih.gov This action is primarily due to its free thiol group, which can participate in thiol-disulfide exchange reactions. wikipedia.orgpnas.org This process involves the thiolate of SAC attacking a disulfide bond within a protein, leading to the formation of a mixed disulfide and the release of a reduced cysteine residue on the protein. wikipedia.org
Mucin: In the context of respiratory health, SAC's mucolytic activity is well-documented. unimi.itmdpi.com It breaks down the disulfide bridges that connect high-molecular-weight glycoproteins in mucus. unimi.itnih.gov This action reduces the viscosity and size of mucin polymers, making mucus less dense and easier to clear from the airways. drugbank.comjci.orgnih.gov
Thiolated Proteins: SAC can break down thiolated proteins, releasing free thiols and reduced proteins. unimi.ittandfonline.com This is significant for proteins like mercaptoalbumin, where the release of free thiols can enhance direct antioxidant activity. unimi.ittandfonline.com The ability of SAC to break these bonds can restore the function of proteins that have been modified by thiol-disulfide mixed disulfides. tandfonline.com
Plasma Protein-Bound Cysteine: In human plasma, a significant portion of cysteine is bound to proteins via disulfide linkages. nih.gov Studies have shown that SAC can effectively decrease this protein-cysteine binding in a concentration-dependent manner. nih.govresearchgate.net Upon entering the bloodstream, SAC reduces these disulfide bonds, leading to a rapid and substantial increase in the concentration of free, reduced cysteine in the plasma. nih.govresearchgate.net This release is primarily from proteins, a mechanism that differs from enzymatic deacetylation. nih.gov For example, SAC can regenerate the free thiol group of albumin's Cys34 residue by breaking its disulfide bond with cysteine, forming a NAC-Cys dimer in the process. mdpi.comnih.gov
Cysteine S-Acetylation and Post-Translational Modifications
Cysteine S-acetylation is a form of post-translational modification (PTM) where an acetyl group is attached to the sulfur atom of a cysteine residue within a protein. ontosight.aiebi.ac.uknih.gov This modification creates a thioester bond. ontosight.ainih.gov
Recent research has identified cysteine S-acetylation as a widespread PTM involved in metabolic regulation. nih.govnih.gov The S-acetylcysteine modification is believed to form when the deprotonated thiol of a cysteine side-chain attacks the thioester bond of an acetyl-CoA molecule. nih.gov This PTM is labile and sensitive to reduction by agents like dithiothreitol (B142953) (DTT) and to changes in pH, which can make it difficult to detect under standard sample preparation conditions. nih.gov
The addition of an acetyl group to cysteine residues can alter a protein's function, structure, and interactions. ontosight.ai It plays a role in various biological processes, including the regulation of enzymatic activity and protein stability. ontosight.ai For instance, S-acetylation can protect cysteine residues from oxidation, which is crucial for maintaining protein function under conditions of oxidative stress. ontosight.ai The landscape of cysteine modifications is extensive, including other PTMs like S-glutathionylation, S-nitrosylation, and S-palmitoylation, each contributing to the complexity of cellular redox signaling and protein function. mdpi.com
Modulation of Cellular Signaling Pathways
Impact on Mitogen-Activated Protein Kinase (MAPK) Signal Transduction
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERK), p38, and c-Jun N-terminal kinases (JNK). spandidos-publications.com
Studies have demonstrated that SAC can inhibit MAPK signal transduction. spandidos-publications.com For example, in primary rat hippocampus neurons exposed to hydrogen peroxide-induced toxicity, SAC was found to protect the cells by attenuating the increased phosphorylation of p38, JNK, and ERK. spandidos-publications.comnih.gov This suggests that the neuroprotective effects of SAC may be partly due to its ability to downregulate MAPK signaling in response to oxidative stress. spandidos-publications.com In other contexts, such as in human airway smooth muscle cells, SAC has been observed to decrease the activation of p38 MAPK induced by interleukin-1β, without affecting JNK or ERK activation. ersnet.org However, the effect of SAC on MAPK pathways can be complex and context-dependent, with some studies showing it can enhance the activation of p38 and JNK under certain conditions. atsjournals.orgahajournals.org
Regulation of Epidermal Growth Factor Receptor (EGFR) Phosphorylation
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates multiple signaling cascades, including the MAPK pathway. aai.org Its activation is often triggered by ligand binding, but can also occur through ligand-independent mechanisms, such as oxidative stress. aai.org
Research indicates that this compound can inhibit EGFR tyrosine phosphorylation that is induced by oxidative stress. drugbank.comaai.org In studies using NCI-H292 cells, SAC was shown to block the EGFR tyrosine phosphorylation caused by hydrogen peroxide and supernatants from activated neutrophils. aai.org This inhibition of EGFR phosphorylation, in turn, prevents the subsequent activation of the downstream MAPK pathway. aai.org It is important to note that SAC does not appear to affect ligand-induced EGFR phosphorylation, such as that caused by transforming growth factor-alpha (TGF-α). aai.org The mechanism involves SAC's antioxidant properties, which counteract the reactive oxygen species (ROS) that can lead to the oxidative inactivation of protein tyrosine phosphatases like RPTPγ, which normally suppress EGFR phosphorylation. mdpi.comembopress.org
Influence on Nuclear Factor Kappa B (NF-κB) Activity and Inflammatory Responses
Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation and immune responses. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). mdpi.com Pro-inflammatory stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.com
This compound has demonstrated the ability to inhibit NF-κB activation. mdpi.commdpi.comnih.gov By doing so, it suppresses the production of these key pro-inflammatory cytokines. mdpi.commdpi.com This inhibitory effect has been observed in various cell and animal models. nih.govspandidos-publications.com For example, in human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), pretreatment with SAC significantly attenuated the increase in phosphorylated p65 (a subunit of NF-κB), indicating that SAC prevents the activation of the NF-κB signaling pathway. spandidos-publications.com This action contributes to its anti-inflammatory properties by reducing the expression of inflammatory mediators. mdpi.comspandidos-publications.com
Table 1: Effect of this compound on NF-κB and Inflammatory Cytokines
| Target Molecule/Pathway | Effect of this compound | Resulting Action | References |
|---|---|---|---|
| NF-κB Activation | Inhibition | Prevents translocation of NF-κB to the nucleus. | mdpi.commdpi.comnih.govspandidos-publications.com |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Suppression of Production | Reduces inflammatory response. | mdpi.commdpi.com |
| Phosphorylated p65 | Attenuation of Increase | Inhibits a key step in NF-κB pathway activation. | spandidos-publications.com |
Activation of Sirtuin 3 (SIRT3) Deacetylase
Sirtuin 3 (SIRT3) is a primary deacetylase located in the mitochondria, playing a crucial role in mitochondrial homeostasis, energy metabolism, and antioxidant defense. mdpi.comthno.orgspandidos-publications.com It regulates the activity of many mitochondrial proteins through deacetylation. spandidos-publications.commdpi.com
Recent studies have found that this compound can activate SIRT3. mdpi.comnih.gov This activation is part of a broader signaling cascade that can involve AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). mdpi.com By activating SIRT3, SAC can lead to the deacetylation and subsequent activation of other key mitochondrial enzymes. mdpi.commdpi.com
A significant target of SIRT3 is superoxide dismutase 2 (SOD2), a major mitochondrial antioxidant enzyme. mdpi.com SIRT3 deacetylates and activates SOD2, enhancing its ability to detoxify reactive oxygen species. mdpi.commdpi.com In studies on cardiorenal syndrome and bisphenol A-induced toxicity, treatment with SAC was shown to increase SIRT3 levels and activity, which correlated with decreased acetylation of SOD2 and improved mitochondrial function. mdpi.comnih.gov
Table 2: this compound's Influence on the SIRT3 Pathway
| Molecule | Effect of this compound | Downstream Consequence | References |
|---|---|---|---|
| Sirtuin 3 (SIRT3) | Activation / Increased Levels | Increased deacetylation of mitochondrial proteins. | mdpi.comnih.gov |
| Superoxide Dismutase 2 (SOD2) | Deacetylation and Activation (via SIRT3) | Enhanced mitochondrial antioxidant defense. | mdpi.commdpi.comnih.gov |
| Mitochondrial Acetylated Lysines | Decrease | Restoration of mitochondrial protein function. | nih.gov |
Modulation of Group I Metabotropic Glutamate Receptor Activity
This compound (SAC), primarily through its conversion to cysteine and subsequent influence on extracellular glutamate levels, modulates the activity of group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5. wikipedia.orgjneurosci.org This modulation can lead to either neuroprotective or neurotoxic outcomes depending on the cellular context and the concentration of SAC. plos.orgnih.gov
In glial C6 cells, SAC has been shown to enhance the phosphorylation of extracellular signal-regulated kinase (ERK) induced by (S)-3,5-dihydroxyphenylglycine (DHPG), an agonist for group I mGluRs. plos.orgnih.gov This potentiation of group I mGluR-mediated signaling was associated with protection against staurosporine-induced apoptosis. plos.orgnih.gov Conversely, in a rotenone-induced cellular model of Parkinson's disease, SAC protected against the toxicity induced by group I mGluR activation by mitigating the decrease in ERK phosphorylation. plos.orgnih.gov These findings suggest that SAC acts as a regulator of group I mGluR-mediated activities, influencing cell survival pathways. plos.orgnih.gov
The mechanism of this modulation is linked to SAC's ability to influence extracellular glutamate concentrations via the cystine-glutamate antiporter (system Xc-). wikipedia.orgjneurosci.org Increased cysteine from SAC metabolism can be exchanged for glutamate, elevating extrasynaptic glutamate levels. wikipedia.org Research in the nucleus accumbens has demonstrated a biphasic effect of N-acetylcysteine (NAC), a related compound, on glutamatergic synaptic currents. Low concentrations of NAC reduced the amplitude of these currents in a manner dependent on mGluR2/3, while higher concentrations increased the amplitude through an mGluR5-dependent mechanism. nih.govhuji.ac.il This suggests that the concentration of SAC can determine which metabotropic glutamate receptors are predominantly activated. nih.govhuji.ac.il
Studies in mGluR5 knockout mice have further elucidated the role of this receptor in the effects of cysteine prodrugs. nih.gov While SAC was not directly tested, N-acetylcysteine was found to ameliorate certain behavioral deficits in these mice, and this effect was not blocked by an mGluR2/3 antagonist, pointing towards the involvement of other glutamate receptors, potentially mGluR1. nih.gov
Table 1: Effects of this compound (as N-Acetylcysteine) on Group I mGluR Activity
| Cell/Animal Model | Experimental Condition | Key Findings | Reference |
| Glial C6 cells | DHPG (group I mGluR agonist) treatment | NAC promoted DHPG-induced ERK phosphorylation and protected against staurosporine-induced apoptosis. plos.orgnih.gov | plos.org, nih.gov |
| MN9D cells (rotenone-treated) | Rotenone and DHPG treatment | NAC protected against group I mGluR-induced toxicity by preventing the decrease in ERK phosphorylation. plos.orgnih.gov | plos.org, nih.gov |
| Rat nucleus accumbens slices | In vitro electrophysiology | Low NAC concentrations reduced synaptic currents via mGluR2/3; high concentrations increased currents via mGluR5. nih.govhuji.ac.il | nih.gov, huji.ac.il |
| mGluR5 knockout mice | Behavioral testing (Prepulse Inhibition) | N-acetylcysteine ameliorated deficits, with the effect not being mediated by mGluR2/3. nih.gov | nih.gov |
Sulfur Metabolism and Signaling
Generation of Hydrogen Sulfide (B99878) (H₂S)
This compound serves as a precursor for L-cysteine, which is a key substrate for the endogenous enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule. nih.govnih.gov The metabolism of SAC releases cysteine, which can then enter the transsulfuration pathway and be acted upon by specific enzymes to generate H₂S. mdpi.comahajournals.org
The primary enzymes responsible for H₂S synthesis from L-cysteine are:
Cystathionine β-synthase (CBS)
Cystathionine γ-lyase (CSE)
3-Mercaptopyruvate (B1229277) sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT) mdpi.comiiarjournals.org
While CBS and CSE are primarily located in the cytosol, 3-MST is found in both the cytoplasm and mitochondria. mdpi.comiiarjournals.org Studies have shown that providing a cysteine precursor like SAC can boost the cellular production of H₂S. iiarjournals.orgbmj.com This is particularly relevant as the Michaelis constant (Km) of these enzymes for cysteine is relatively high, suggesting that cysteine availability can be a rate-limiting factor for H₂S synthesis. bmj.com Therefore, supplementation with SAC can lead to increased H₂S levels, which in turn participates in a wide array of physiological processes, including vasodilation and cytoprotection. bmj.comnih.gov
Production of Sulfane Sulfur Species
Recent research has highlighted that the biological effects of SAC extend beyond direct H₂S signaling to the production of sulfane sulfur species. nih.govnih.gov Sulfane sulfur refers to a sulfur atom with a neutral oxidation state that is bonded to another sulfur atom, as found in persulfides (R-SSH), polysulfides, and other related molecules. semanticscholar.org
The generation of sulfane sulfur from SAC follows a sequential pathway. First, as described above, SAC-derived cysteine is desulfurated to produce H₂S. nih.govnih.gov Subsequently, H₂S is oxidized to form sulfane sulfur species. nih.govnih.gov This process occurs predominantly within the mitochondria and is enzymatically driven. nih.govnih.gov
The key enzymes implicated in the conversion of H₂S to sulfane sulfur are:
3-Mercaptopyruvate sulfurtransferase (MST)
Sulfide:quinone oxidoreductase (SQR) , an enzyme located in the inner mitochondrial membrane. nih.govnih.govresearchgate.net
Evidence suggests that these sulfane sulfur species, rather than H₂S alone, may be the direct mediators of some of the immediate antioxidant and cytoprotective effects attributed to SAC. nih.govnih.govresearchgate.net For instance, studies in human lung adenocarcinoma cells and colon cancer cells have shown that N-acetylcysteine treatment leads to the generation of sulfane sulfur species, which are proposed to be the key effectors of its protective actions. nih.govsemanticscholar.org These reactive sulfur species can modify protein cysteine residues through S-sulfhydration, altering protein function and signaling. semanticscholar.org
Table 2: Enzymes Involved in H₂S and Sulfane Sulfur Production from this compound-Derived Cysteine
| Process | Enzyme | Substrate(s) | Product(s) | Cellular Location | Reference |
| H₂S Generation | Cystathionine β-synthase (CBS) | L-cysteine, Homocysteine | H₂S, Cystathionine | Cytosol | iiarjournals.org, mdpi.com |
| Cystathionine γ-lyase (CSE) | L-cysteine, Cystathionine | H₂S, Pyruvate (B1213749), Ammonia | Cytosol | iiarjournals.org, mdpi.com | |
| 3-Mercaptopyruvate sulfurtransferase (3-MST) | 3-Mercaptopyruvate | H₂S, Pyruvate | Cytosol, Mitochondria | iiarjournals.org, mdpi.com | |
| Sulfane Sulfur Production | 3-Mercaptopyruvate sulfurtransferase (MST) | H₂S, Thiol-containing acceptors | Persulfides (Sulfane Sulfur) | Cytosol, Mitochondria | nih.gov, nih.gov |
| Sulfide:quinone oxidoreductase (SQR) | H₂S | Persulfides (Sulfane Sulfur) | Inner Mitochondrial Membrane | nih.gov, nih.gov |
Iii. Cellular and Subcellular Effects of S Acetyl Cysteine
Mitochondrial Dynamics and Bioenergetics
S-Acetyl-Cysteine plays a crucial role in maintaining mitochondrial homeostasis through its influence on respiration, reactive oxygen species (ROS) production, membrane potential, and the machinery governing mitochondrial shape and size.
This compound has demonstrated the ability to modulate mitochondrial respiratory function, which can be cell-type specific and time-dependent. wright.eduresearchgate.net In brain microvascular endothelial cells, treatment with this compound led to a significant reduction in mitochondrial maximal respiration after 48 hours. wright.eduresearchgate.net Conversely, astrocyte respiration was significantly increased after 24 hours of treatment. wright.eduresearchgate.net This differential effect highlights the nuanced role of this compound in cellular metabolism. Furthermore, in models of mitochondrial dysfunction, such as that induced by very long-chain fatty acids, this compound has been shown to improve mitochondrial function. nih.gov In fibroblasts from patients with the Acadian variant of Fanconi Syndrome, which is characterized by lower complex I activity and cellular respiration, treatment with this compound partially restored both of these functions. nih.gov Some studies suggest that under certain conditions, such as in L6 myoblasts, this compound can impair mitochondrial respiratory chain function, leading to a state of reductive stress. spandidos-publications.com
A primary mechanism of this compound's action is its ability to mitigate the production of mitochondrial reactive oxygen species (ROS). nih.govspandidos-publications.com Mitochondria are a major source of ROS, and their overproduction can lead to cellular damage. mdpi.commdpi.com this compound has been shown to decrease the production of hydrogen peroxide (H2O2) in cardiac mitochondria. mdpi.com In animal and cellular models of mitochondrial complex I disease, this compound, in combination with vitamin E, was effective in reducing mitochondrial ROS. nih.gov It also effectively scavenges ROS such as hydroxyl radicals (•OH) and hydrogen peroxide (H2O2). nih.gov The antioxidant properties of this compound are largely attributed to its role as a precursor for glutathione (B108866) (GSH), a key intracellular antioxidant. nih.govnih.gov By replenishing GSH levels, this compound helps to neutralize ROS and protect cells from oxidative damage. nih.govmdpi.com However, one study noted that in H9c2 cells, excess GSH from this compound treatment could lead to increased mitochondrial oxidation despite lower ROS levels. spandidos-publications.com
This compound has been demonstrated to have a restorative effect on mitochondrial membrane potential (ΔΨm) in various models of cellular stress. nih.gov For instance, in a murine oligodendrocyte model of adrenoleukodystrophy, this compound was able to counteract the decrease in inner membrane potential caused by very long-chain fatty acids. nih.gov Similarly, in a rat model of temporal lobe epilepsy, this compound treatment reversed the reduction in mitochondrial membrane potential. scispace.com In fibroblasts from patients with the Acadian variant of Fanconi Syndrome, which exhibit lower mitochondrial membrane potential, this compound treatment led to its partial restoration. nih.gov Studies have also shown its ability to improve mitochondrial membrane potential in conditions of diabetic nephropathy and renal toxicity. mdpi.com
Mitochondrial dynamics, the balance between fission and fusion, are critical for mitochondrial function. This compound has been shown to modulate the proteins that govern these processes. In a rat model of temporal lobe epilepsy, this compound reduced the levels of the fission protein Dynamin-related protein 1 (Drp1). scispace.com Similarly, in a model of hepatocyte apoptosis, this compound was effective in reducing Drp1 and preventing mitochondrial fragmentation. scispace.com Another study found that in a model of renal damage, this compound administration significantly reduced the fission protein p-Drp1, while the fusion protein Mitofusin 2 (Mfn2) remained unchanged. mdpi.com In lipopolysaccharide-treated human apical papilla cells, a short treatment with this compound upregulated the Mfn-2/Drp-1 ratio, suggesting a shift towards mitochondrial fusion. nih.gov The regulation of these proteins is crucial, as excessive fission is often associated with impaired mitochondrial function. amegroups.org
Interactive Data Table: Effect of this compound on Mitochondrial Fission/Fusion Proteins
| Condition | Model | Key Protein(s) Affected | Observed Effect |
| Temporal Lobe Epilepsy | Rat Model | Dynamin-related protein 1 (Drp1) | Decreased |
| Hepatocyte Apoptosis | In Vitro | Dynamin-related protein 1 (Drp1) | Decreased |
| Renal Damage | Rat Model | p-Drp1 | Decreased |
| Inflammation | Human Apical Papilla Cells | Mfn-2/Drp-1 ratio | Increased |
Modulation of Mitochondrial Fission and Fusion Proteins (e.g., Dynamin-related protein 1 (Drp1), Mitofusin 1 (MFN1))
Neurocellular Protection Mechanisms
This compound exhibits significant neuroprotective effects through various mechanisms, primarily revolving around its antioxidant properties and its ability to support neuronal survival.
A key neuroprotective mechanism of this compound is its role as a precursor to glutathione (GSH), a major antioxidant in the brain. nih.govmdpi.com By increasing intracellular GSH levels, this compound helps to protect neurons from oxidative stress, which is implicated in the pathogenesis of numerous neurodegenerative diseases. nih.govmdpi.com
In the context of specific neurodegenerative diseases, this compound has shown promise. It has been investigated for its potential benefits in conditions like Alzheimer's disease and Parkinson's disease, where it is thought to counteract the effects of oxidative damage and mitochondrial dysfunction. mdpi.comscholars.direct In a rat model of temporal lobe epilepsy, this compound demonstrated neuroprotective effects by reducing neuronal loss. scispace.com
Furthermore, this compound has been shown to interfere with apoptotic pathways. For instance, in human dental pulp cells exposed to dental monomers, this compound was able to block intrinsic mitochondrial apoptosis by reducing oxidative stress. plos.org In ischemia/reperfusion injury, it has been found to exert neuroprotective effects by inhibiting altered mitochondrial changes and cell death. nih.gov
Interactive Data Table: Neuroprotective Effects of this compound in Different Pathological Models
| Pathological Condition | Model System | Key Protective Mechanism |
| General Oxidative Stress | Cellular Models | Replenishment of glutathione (GSH) |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Animal and Cellular Models | Counteracting oxidative damage and mitochondrial dysfunction |
| Temporal Lobe Epilepsy | Rat Model | Reduction of neuronal loss |
| Dental Monomer-Induced Toxicity | Human Dental Pulp Cells | Inhibition of intrinsic mitochondrial apoptosis |
| Ischemia/Reperfusion Injury | Animal Model | Inhibition of mitochondrial-mediated cell death pathways |
Protection Against Oxidative Stress-Induced Neurotoxicity
N-Acetylcysteine (NAC) demonstrates significant neuroprotective properties by counteracting oxidative stress, a key factor in neurodegeneration. spandidos-publications.com Its primary mechanism involves replenishing intracellular levels of glutathione (GSH), one of the most powerful endogenous antioxidants. healthline.comresearchgate.net By providing the rate-limiting precursor L-cysteine for GSH synthesis, NAC enhances the brain's capacity to neutralize reactive oxygen species (ROS). researchgate.netpnas.org
Research findings highlight NAC's ability to mitigate various markers of oxidative damage in the brain. In a mouse model of Alzheimer's disease (5xFAD mice), NAC treatment was shown to reduce levels of 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation, in isolated brain capillaries. mdpi.com Furthermore, in primary hippocampus neurons exposed to hydrogen peroxide-induced toxicity, NAC ameliorated cell viability and mitigated the excessive production of ROS. spandidos-publications.com This antioxidant action helps protect neurons from the damaging effects of oxidative insults that can lead to cell death and neurodegenerative processes. spandidos-publications.complos.org
Table 1: Research Findings on NAC's Protection Against Oxidative Stress
| Model System | Key Finding | Reference |
|---|---|---|
| 5xFAD Mice (Alzheimer's Model) | Reduced 4-HNE levels in brain capillaries by approximately 33% compared to untreated mice. | mdpi.com |
| Primary Rat Hippocampus Neurons | Mitigated excessive ROS production and enhanced cell viability following hydrogen peroxide-induced injury. | spandidos-publications.com |
Modulation of Glutamatergic Transmission and Cysteine-Glutamate Exchange
NAC plays a crucial role in regulating glutamate (B1630785), the principal excitatory neurotransmitter in the central nervous system. psychiatrictimes.com An excess of glutamate in the synaptic cleft can lead to excitotoxicity, a process implicated in numerous neurological disorders. NAC helps maintain glutamate homeostasis through its interaction with the cystine-glutamate antiporter (system xc-), a transporter found on glial cells. researchgate.netpsychiatrictimes.com
NAC stimulates system xc- to exchange extracellular cystine for intracellular glutamate. researchgate.netresearchgate.net This release of glutamate into the extrasynaptic space activates presynaptic mGluR2/3 autoreceptors. researchgate.net The activation of these receptors provides inhibitory feedback, reducing the vesicular release of glutamate from nerve terminals and thus preventing excessive excitatory stimulation. researchgate.netpsychiatrictimes.comresearchgate.net Additionally, NAC has been shown to induce the expression of glutamate transporter-1 (GLT-1) in astrocytes, which is responsible for clearing glutamate from the synapse, further contributing to the regulation of glutamatergic transmission. researchgate.netpsychiatrictimes.com
Table 2: Mechanisms of NAC in Glutamate Modulation
| Mechanism | Cellular Effect | Outcome | Reference |
|---|---|---|---|
| System xc- Activation | Mediates the exchange of extracellular cystine for intracellular glutamate in glial cells. | Increases extrasynaptic glutamate, activating inhibitory mGluR2/3 autoreceptors. | researchgate.netpsychiatrictimes.com |
| GLT-1 Expression | Induces expression of the glial glutamate transporter-1. | Enhances clearance of synaptic and extra-synaptic glutamate. | researchgate.netpsychiatrictimes.com |
Influence on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Long-term potentiation (LTP) is a primary cellular model for these processes. Research indicates that NAC can influence synaptic plasticity, particularly in conditions where it is impaired. For instance, chronic cocaine administration can disrupt synaptic plasticity in the nucleus accumbens; studies in animal models have shown that NAC treatment can restore the ability to develop LTP in this region. nih.govresearchgate.net
Furthermore, aging is associated with changes in the mechanisms of synaptic plasticity. In aged mice, hippocampal LTP often becomes dependent on L-type calcium channels rather than N-methyl-D-aspartate receptors (NMDARs), which is the typical mechanism in adult animals. plos.org This shift is linked to increased oxidative stress and decreased brain levels of glutathione. Oral supplementation with NAC in aged mice was found to increase brain glutathione levels and reverse the age-related changes, restoring NMDAR-dependent LTP. plos.org
Attenuation of Tau Protein Phosphorylation
The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), is a pathological hallmark of Alzheimer's disease and other tauopathies. nih.govmdpi.com Oxidative stress is known to promote the activity of kinases that phosphorylate tau. nih.gov NAC, through its antioxidant properties, has been shown to attenuate this pathological process.
In animal models of Alzheimer's disease, NAC treatment has been observed to minimize the accumulation of intraneuronal tau in the hippocampus and medial prefrontal cortex. nih.govnih.gov The proposed mechanisms include the inhibition of key kinases involved in tau phosphorylation, such as glycogen (B147801) synthase kinase-3 beta (GSK3β). mdpi.com Studies also show that NAC can inhibit mitogen-activated protein kinase (MAPK) signal transduction, which is associated with tau hyperphosphorylation. spandidos-publications.commdpi.com By mitigating the phosphorylation of kinases like p38, JNK, and ERK, NAC exerts a neuroprotective effect against damage associated with tau pathology. spandidos-publications.commdpi.com
Effects on Dopamine (B1211576) Function and Neurotransmitter Balance
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, largely driven by oxidative damage. healthline.comvinmec.com NAC has shown potential in protecting these neurons and improving dopamine function. Clinical studies in Parkinson's disease patients have reported that NAC treatment can lead to a significant increase in dopamine transporter (DAT) binding in the caudate and putamen, suggesting a positive effect on the dopaminergic system. plos.orgjefferson.edunih.gov
In vitro studies using cell models of Parkinson's disease have further elucidated these effects. In SH-SY5Y neuroblastoma cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), NAC treatment demonstrated a neuroprotective role by maintaining cell proliferation and decreasing apoptosis. diva-portal.orgnih.gov The treatment was also shown to increase dopamine release and protect against the dysregulation of key proteins involved in dopamine synthesis and storage, such as tyrosine hydroxylase (TH) and the vesicular monoamine transporter 2 (VMAT2). diva-portal.orgnih.gov Additionally, oral NAC supplementation in a mouse model attenuated the loss of dopaminergic terminals associated with the overexpression of α-synuclein. plos.org
Table 3: Summary of NAC's Effects on the Dopaminergic System
| Model/Study Type | Key Finding | Implication | Reference |
|---|---|---|---|
| Clinical Trial (Parkinson's Patients) | Increased dopamine transporter (DAT) binding in caudate and putamen (3.4% to 8.3%). | Suggests NAC may positively affect dopaminergic system integrity. | nih.gov |
| In Vitro (SH-SY5Y cells + 6-OHDA) | Increased dopamine release; protected against downregulation of Tyrosine Hydroxylase and VMAT2. | NAC helps restore dopamine homeostasis and protects key metabolic proteins. | diva-portal.orgnih.gov |
| Animal Model (α-synuclein mice) | Attenuated the loss of dopaminergic terminals in the striatum. | NAC may protect against neurodegeneration associated with α-synuclein pathology. | plos.org |
Modulation of Blood-Brain Barrier (BBB) Permeability
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that protects the brain. Disruption of the BBB is a feature of many neurological diseases. While NAC's ability to cross the BBB has been a subject of some debate, studies show it can modulate BBB permeability, particularly under conditions of stress or injury. wright.edunih.govmedcraveonline.com
Oxidative stress is a major contributor to BBB breakdown. NAC, by increasing GSH levels, can protect the endothelial cells that form the barrier. In a mouse model of Alzheimer's disease, NAC treatment was shown to repair barrier leakage. mdpi.com Similarly, in a rat model of blast-induced traumatic brain injury, NAC treatment significantly protected against BBB breakdown. nih.gov In vitro studies using a mouse BBB model showed that NAC caused time-dependent changes in permeability, correlating with changes in tight junction proteins. wright.edu These findings suggest that NAC helps maintain BBB integrity by mitigating oxidative damage to the neurovascular unit. mdpi.com
Regulation of Cellular Proliferation and Differentiation
The effect of N-Acetylcysteine on cellular proliferation appears to be highly context-dependent, exhibiting both antiproliferative and pro-survival activities in different cell types and conditions.
In the context of oncology, NAC has demonstrated antiproliferative effects. Studies on human neuroblastoma SH-SY5Y cells found that non-cytotoxic concentrations of NAC inhibited cell proliferation. iiarjournals.orgnih.gov This effect was associated with an increase in the activity of the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase and a subsequent rise in intracellular sulfane sulfur levels. iiarjournals.orgnih.gov Similar antiproliferative activity has been noted in models of hepatocarcinogenesis, where NAC reduced the proliferation of preneoplastic cells. oup.com
Conversely, in the context of neuroprotection, NAC supports cell survival and proliferation. As noted in models of Parkinson's disease, NAC maintained cell proliferation and decreased apoptosis in dopaminergic cells challenged with a neurotoxin. diva-portal.orgnih.gov This suggests that by protecting cells from oxidative stress-induced death, NAC can indirectly promote the maintenance of a healthy cell population. The current body of research focuses more on NAC's role in proliferation in response to stressors rather than on its direct influence on cellular differentiation into specific lineages.
Effects on Cell Viability and Proliferation
This compound (SAC), a derivative of the amino acid cysteine, has demonstrated varied effects on cell viability and proliferation, often dependent on the cell type and experimental conditions. In studies involving Wharton's jelly-derived mesenchymal stem cells (WJ-MSCs), pretreatment with SAC led to a concentration-dependent increase in both cell viability and proliferation. als-journal.com Specifically, a 10 mM concentration of SAC was shown to significantly enhance cell proliferation compared to lower concentrations. als-journal.com Similarly, in heat-stressed skeletal muscle cells, treatment with 2 mM SAC increased cell viability from approximately 44% to 67% and promoted proliferation. nih.gov
Research on goat ovarian granulosa cells also indicated that a 200 μM concentration of SAC significantly increased cell viability and the proportion of cells in the S phase of the cell cycle, indicating a proliferative effect. mdpi.com However, the impact of SAC on proliferation can be inhibitory in other contexts. For instance, in human neuroblastoma SH-SY5Y cells, non-cytotoxic concentrations of SAC (1.0, 1.5, and 2 mM) resulted in the inhibition of cell proliferation after 48 hours of culture. iiarjournals.org This anti-proliferative effect has also been observed in other cancer cell lines, including astrocytoma, ovarian, breast, prostate, and bladder cancer cells. iiarjournals.org
Interestingly, flow cytometric analysis in one study showed that SAC did not negatively affect the viability of dental pulp stem cells, with treated cells demonstrating similar viability percentages to untreated controls.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Type | Concentration | Effect | Reference |
|---|---|---|---|
| Wharton's Jelly Mesenchymal Stem Cells | 10 mM | Increased viability and proliferation | als-journal.com |
| Heat-Stressed Skeletal Muscle Cells | 2 mM | Increased viability and proliferation | nih.gov |
| Goat Ovarian Granulosa Cells | 200 μM | Increased viability and S-phase proportion | mdpi.com |
| Human Neuroblastoma SH-SY5Y Cells | 1.0, 1.5, 2 mM | Inhibited proliferation | iiarjournals.org |
| Dental Pulp Stem Cells | 20 mM | No effect on viability |
Induction of Epithelial Differentiation
This compound has been shown to influence the differentiation of epithelial cells. Studies have demonstrated that a single supplementation of SAC can induce a significantly more rapid differentiation in normal primary human keratinocytes. researchgate.net Furthermore, it has been observed to revert a colon carcinoma cell line from a state of neoplastic proliferation to one characterized by apical-basolateral differentiation. researchgate.net In heat-stressed skeletal muscle cells, SAC not only promoted proliferation but also differentiation, as indicated by the upregulation of key regulatory factors such as PAX7, MYF5, MRF4, and MYHC. nih.gov
In the context of lung health, SAC has been found to inhibit the epithelial-mesenchymal transition (EMT) in alveolar epithelial cells, a process implicated in fibrosis. nih.gov This effect is partly attributed to the replenishment of intracellular glutathione stores and the limitation of transforming growth factor-β1 (TGF-β1)-induced intracellular reactive oxygen species (ROS) generation. nih.gov Research on normal human bronchial epithelial cells has also suggested that SAC can be effective in the context of respiratory syncytial virus (RSV) infection, which is known to impair ciliagenesis, a key aspect of epithelial differentiation and function. plos.org
Immunomodulatory Activities at the Cellular Level
Cytokine Modulation (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β))
This compound exhibits significant immunomodulatory effects by modulating the production of various cytokines. As an anti-inflammatory compound, SAC can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) by suppressing the activity of nuclear factor kappa B (NF-κB). nih.govmdpi.com
In vitro studies on lipopolysaccharide (LPS)-treated macrophages have shown that SAC can reduce the production of IL-6, IL-1β, and TNF-α under mild oxidative conditions. mdpi.com Pretreatment with SAC has also been shown to inhibit the secretion of IL-1β, IL-6, and TNF-α in bone marrow mesenchymal stem cells stimulated with LPS. spandidos-publications.com However, the effects of SAC on cytokine production can be complex and sometimes contradictory. For example, one study reported that SAC up-regulates the secretion of pro-inflammatory cytokines like IL-1β by peripheral blood mononuclear cells, while other studies have shown it to down-regulate them. nih.gov
A meta-analysis of randomized controlled trials indicated that oral supplementation with SAC significantly reduced serum levels of IL-6. nih.gov In contrast, another meta-analysis found that SAC administration did not significantly affect circulating levels of TNF-α or IL-6. tbzmed.ac.ir
Table 2: Modulation of Cytokines by this compound
| Cytokine | Cell/System Type | Effect | Reference |
|---|---|---|---|
| TNF-α, IL-6, IL-1β | General (via NF-κB suppression) | Reduction | nih.govmdpi.com |
| IL-6, IL-1β, TNF-α | LPS-treated macrophages | Reduction | mdpi.com |
| IL-1β, IL-6, TNF-α | LPS-stimulated bone marrow mesenchymal stem cells | Inhibition of secretion | spandidos-publications.com |
| IL-1β | Peripheral blood mononuclear cells | Upregulation | nih.gov |
| IL-6 | Serum (Meta-analysis) | Reduction | nih.gov |
| TNF-α, IL-6 | Serum (Meta-analysis) | No significant effect | tbzmed.ac.ir |
Impact on Inflammatory Markers
Beyond its effects on specific cytokines, this compound influences a broader range of inflammatory markers. Its anti-inflammatory activity is linked to the suppression of NF-κB activity. tbzmed.ac.ir A systematic review and meta-analysis of randomized clinical trials concluded that oral SAC supplementation reduced serum levels of C-reactive protein (CRP), a key inflammatory marker. nih.gov However, another meta-analysis did not find a significant effect of NAC on CRP levels. tbzmed.ac.ir
In a study on conscious rats with sepsis, SAC treatment led to a reduction in inflammatory biomarkers. mdpi.com The compound has also been shown to modulate the inflammatory response in patients with Chronic Obstructive Pulmonary Disease (COPD) by decreasing serum IL-8 levels. mdpi.com
Modulation of Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase (SOD-2), Glutathione Peroxidase (GPx), Glutathione S-Transferase (GST))
A crucial aspect of this compound's cellular function is its ability to modulate the activity of key antioxidant enzymes. As a precursor to glutathione (GSH), SAC plays a vital role in cellular antioxidant defense. nih.gov
In Wharton's jelly-derived mesenchymal stem cells exposed to oxidative stress, pretreatment with SAC enhanced the activity of GSH, Superoxide Dismutase (SOD), and catalase. als-journal.com Similarly, in heat-stressed skeletal muscle cells, SAC mitigated oxidative stress by increasing the levels of antioxidant enzymes. nih.gov
A study on patients infected with SARS-CoV-2 found that the activities of several antioxidant enzymes, including extracellular SOD (ecSOD), Glutathione Peroxidase (GPx), and Glutathione S-Transferase (GST), were significantly decreased. nih.gov Treatment with SAC increased the activities of these enzymes. nih.gov In HepG2 cells, pretreatment with SAC led to an increase in the activities of both GPx and GST. mdpi.com
Table 3: Modulation of Antioxidant Enzymes by this compound
| Enzyme | Cell/System Type | Effect | Reference |
|---|---|---|---|
| GSH, SOD, Catalase | Wharton's Jelly Mesenchymal Stem Cells | Enhanced activity | als-journal.com |
| Antioxidant Enzymes | Heat-Stressed Skeletal Muscle Cells | Increased levels | nih.gov |
| ecSOD, GPx, GST | Serum of SARS-CoV-2 patients | Increased activity | nih.gov |
| GPx, GST | HepG2 Cells | Increased activity | mdpi.com |
Cell Adhesion and Barrier Function
This compound has been shown to influence cell adhesion and the integrity of cellular barriers. Research has demonstrated that SAC can increase the adhesion properties of epithelial cells in culture. nih.gov This effect is associated with modifications in the assembly of cytoskeletal elements, such as the microfilament system. nih.gov
In the context of skin health, administration of SAC to a mouse model of atopic dermatitis led to an increased expression of cell adhesion molecules crucial for skin barrier formation, including E-cadherin and occludin. ijdvl.com It is suggested that in a setting of reduced oxidative stress facilitated by SAC, cell adhesion molecules can help restore the skin barrier. jcadonline.com
Furthermore, studies on human umbilical vein endothelial cells have shown that changes in the cellular redox state, which can be influenced by SAC, alter neutrophil adhesivity. ahajournals.org Treatment with SAC attenuated this induced neutrophil adhesion, highlighting its role in modulating cell-cell interactions. ahajournals.org
Restoration of Skin Barrier Function
The skin barrier is essential for preventing water loss and protecting against external insults. This compound, through its actions as an antioxidant and modulator of epidermal processes, contributes to the restoration and maintenance of this barrier.
Research using topical N-acetylcysteine (NAC) has shown measurable improvements in skin barrier integrity. In a study involving healthy volunteers, the twice-daily application of a 20% NAC formulation for four weeks resulted in enhanced skin hydration and a reduction in transepidermal water loss (TEWL). ijdvl.com Similar benefits have been observed in patients with atopic dermatitis, a condition often characterized by a compromised skin barrier. ijdvl.comnih.gov The mechanism is believed to involve the reduction of oxidative stress, which in turn helps restore the expression of cell adhesion molecules critical for barrier formation. nih.gov
Table 1: Effects of Topical N-Acetylcysteine on Skin Barrier Parameters
| Study Population | Intervention | Outcome | Reference |
| Healthy Volunteers | Topical 20% NAC for 4 weeks | Improved skin hydration and decreased transepidermal water loss (TEWL). | ijdvl.com |
| Atopic Dermatitis Patients | Topical NAC application | Improved skin hydration and decreased TEWL in a majority of patients. | ijdvl.comnih.gov |
| Lamellar Ichthyosis Model | Topical 10% NAC oil emulsion | Amelioration of hyperkeratosis, improving skin barrier function. | ijdvl.com |
Regulation of Tight and Gap Junction Proteins in Endothelial Cells
Endothelial cells line blood vessels and form a critical barrier, the integrity of which is maintained by complex intercellular junctions. These include tight junctions, which limit paracellular permeability, and gap junctions, which facilitate direct cell-to-cell communication. This compound has been shown to modulate the proteins that form these vital structures.
Tight junctions are composed of transmembrane proteins like occludin and claudins, which are linked to the actin cytoskeleton by scaffolding proteins such as zonula occludens-1 (ZO-1). mdpi.commdpi.com Gap junctions consist of channels called connexons, which are formed by proteins from the connexin family, with connexin 43 (Cx43) being particularly important in the vasculature. mdpi.comnih.gov
In an in vitro model of the mouse blood-brain barrier (BBB), treatment with NAC led to time- and dose-dependent changes in barrier permeability that correlated with significant alterations in tight and gap junction proteins. wright.edu Specifically, NAC treatment was associated with a downregulation of mitochondrial complex proteins in endothelial cells, which influenced the expression of these junctional proteins. wright.edu Research on N-acetylcysteine amide (NACA), a derivative with improved bioavailability, demonstrated that it can protect the BBB's integrity by mitigating oxidative stress-induced alterations to the structure and localization of tight junction proteins like occludin. Oxidative stress is a known factor in increasing BBB permeability by disrupting the assembly of these proteins.
Table 2: Regulation of Endothelial Junctional Proteins by Acetylcysteine Derivatives
| Junction Type | Key Proteins Affected | Observed Effect of NAC/NACA | Cellular Context | Reference |
| Tight Junctions | Occludin, ZO-1 | NACA treatment protects against the disruption of tight junction structure following oxidative stress. | Rat brain endothelial cells (in vivo/in vitro) | |
| (General) | NAC treatment caused significant changes in tight junction protein expression, altering barrier permeability. | Mouse brain microvascular endothelial cells | wright.edu | |
| Gap Junctions | Connexin 43 (Cx43) | ZO-1 colocalizes with Cx43, playing a role in regulating gap junctional communication which can be influenced by NAC. | Testis, Endothelial Cells | mdpi.com |
| (General) | NAC treatment caused significant changes in gap junction protein expression. | Mouse brain microvascular endothelial cells | wright.edu |
Anti-Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a fundamental biological process. This compound exhibits complex, often context-dependent, modulatory effects on apoptotic pathways. Its primary anti-apoptotic action stems from its ability to replenish intracellular glutathione, thereby reducing oxidative stress and preventing the activation of cell death signals. oup.com
In various studies, NAC has demonstrated a protective effect against apoptosis. It can prevent cell death induced by toxins like cigarette smoke by mitigating oxidative DNA damage. oup.com In dental pulp stem cells, NAC was found to prevent apoptosis by promoting cellular differentiation, rendering the cells more resilient. Similarly, in cardiomyocytes under oxidative stress, NAC reduces apoptosis by restoring mitochondrial function and scavenging reactive oxygen species (ROS). amegroups.org
However, the effect of NAC on apoptosis is not universally inhibitory. In some cellular contexts, it can have a pro-apoptotic role. For instance, in human eosinophils, NAC inhibits spontaneous apoptosis but promotes it when the cells are stimulated with inflammatory cytokines, an effect linked to the inhibition of the NF-κB survival pathway. ersnet.org In another study on H9c2 cardiac myoblasts, high concentrations of NAC paradoxically induced apoptosis through a mitochondria-dependent pathway, involving the activation of caspase-9 and caspase-3 and an increased Bax/Bcl-2 ratio. nih.gov This indicates that its effect on cell survival is highly dependent on the specific cellular state and environment.
Table 3: Modulatory Effects of N-Acetylcysteine on Apoptotic Pathways
| Cellular Model | Condition | Effect of NAC | Mechanism | Reference |
| Human Monocytes | Cigarette Smoke Exposure | Anti-apoptotic (Prevents apoptosis) | Attenuation of oxidative stress and DNA damage. oup.com | oup.com |
| Stem Cells from Apical Papilla (SCAP) | Standard Culture/HEMA exposure | Anti-apoptotic (Protects from apoptosis) | Enhances proliferation and differentiation potential. | |
| H9c2 Cardiomyocytes | Hydrogen Peroxide-induced Stress | Anti-apoptotic (Reduces apoptosis) | Reduces ROS content and restores mitochondrial function. amegroups.org | amegroups.org |
| Human Eosinophils | Cytokine Stimulation (GM-CSF) | Pro-apoptotic (Reverses cytokine-induced survival) | Blocks the activation of the pro-survival transcription factor NF-κB. ersnet.org | ersnet.org |
| H9c2 Cardiac Myoblasts | High-Dose NAC Treatment | Pro-apoptotic (Induces apoptosis) | Activation of caspase-9 and -3, increased Bax/Bcl-2 ratio (mitochondria-dependent pathway). nih.gov | nih.gov |
Iv. Preclinical Research Models and Findings
In Vitro Cellular Models
In vitro studies using hepatocyte models have demonstrated the protective effects of S-Acetyl-Cysteine (SAC), also known as N-acetylcysteine (NAC), against various forms of cellular injury. In a study on HepG2 cells, a human liver cancer cell line often used as a model for hepatocytes, NAC treatment was shown to significantly increase cell proliferation under both hypoxic and normoxic conditions. nih.gov Specifically, cell proliferation increased by 528% under hypoxia and 320% under normoxia with NAC treatment. nih.gov
Research on primary hepatocytes isolated from severely steatotic donor livers revealed that the addition of 5 mM NAC during the isolation process significantly improved cell viability and attachment. nih.gov The mean viability of hepatocytes isolated with NAC was 81.1%, compared to 66.0% in the control group. nih.gov Similarly, cell attachment was higher in the NAC-treated group. nih.gov
Further investigations using primary hepatocytes have explored the role of NAC in mitigating cellular stress. In cultured primary hepatocytes treated with hydrogen peroxide (H₂O₂) to induce oxidative stress, NAC treatment significantly repressed the expression of endoplasmic reticulum stress-related genes such as GRP78, ATF4, and CHOP. wjgnet.com NAC also reduced H₂O₂-induced and thapsigargin-induced cell death, as measured by lactate (B86563) dehydrogenase (LDH) release. wjgnet.com For instance, NAC treatment reduced H₂O₂-induced LDH release from 30.71 U/L to 15.36 U/L. wjgnet.com
| Cell Model | Treatment/Condition | Key Findings | Reference |
| HepG2 cells | Hypoxia + NAC | Increased cell proliferation by 528% | nih.gov |
| HepG2 cells | Normoxia + NAC | Increased cell proliferation by 320% | nih.gov |
| Primary hepatocytes (steatotic) | 5 mM NAC during isolation | Increased mean viability to 81.1% (vs. 66.0% control) | nih.gov |
| Primary hepatocytes | H₂O₂ + 5 mmol/L NAC | Repressed H₂O₂-induced expression of GRP78, ATF4, and CHOP | wjgnet.com |
| Primary hepatocytes | H₂O₂ + NAC | Reduced LDH release from 30.71 U/L to 15.36 U/L | wjgnet.com |
| Primary hepatocytes | Thapsigargin + NAC | Reduced LDH release from 35.37 U/L to 15.62 U/L | wjgnet.com |
In vitro studies on various neuronal cell lines have highlighted the neuroprotective potential of this compound. In primary rat hippocampus neurons, NAC demonstrated protective effects against hydrogen peroxide (H₂O₂)-induced toxicity. spandidos-publications.com Treatment with 100 µmol/l NAC enhanced cell viability and mitigated the excessive production of reactive oxygen species (ROS) caused by H₂O₂. spandidos-publications.com The study also suggested that NAC's neuroprotective action may involve the inhibition of the mitogen-activated protein kinases (MAPKs) signal transduction pathway and a reduction in tau protein phosphorylation. spandidos-publications.com
In the dopaminergic neuronal cell line MN9D, which is used as a model for Parkinson's disease research, NAC has shown protective effects against neurotoxin-induced cell death. One study found that NAC could prevent the cytotoxicity induced by dopaminochrome (DAC), a neurotoxic metabolite of dopamine (B1211576), in an oxidatively dependent manner. nih.gov Specifically, 5 mM NAC prevented the increase in superoxide (B77818) production caused by DAC and averted DAC-induced cytotoxicity. nih.gov Another study on MN9D cells investigated the effects of NAC on apoptosis mediated by group I metabotropic glutamate (B1630785) receptors (mGlus). plos.orgnih.gov NAC was found to protect against apoptosis by modulating group I mGlus activity and reducing oxidative stress. plos.orgnih.gov In rotenone-treated MN9D cells, NAC inhibited the oxidation of the cellular glutathione (B108866) (GSH/GSSG) ratio. plos.org
Furthermore, research using human embryonic stem cell (hESC)-derived midbrain dopamine (mDA) neurons showed that pretreatment with NAC resulted in a significantly higher percentage of surviving neurons after exposure to the neurotoxin rotenone. plos.orgnih.gov For instance, with 15nM rotenone, 63% of NAC-treated neurons survived compared to 39% of untreated neurons. plos.org
| Cell System | Model of Injury/Stress | Key Findings | Reference |
| Primary Hippocampus Neurons | Hydrogen peroxide (H₂O₂)-induced toxicity | 100 µmol/l NAC enhanced cell viability and mitigated ROS production. spandidos-publications.com | spandidos-publications.com |
| MN9D cells | Dopaminochrome (DAC)-induced cytotoxicity | 5 mM NAC prevented superoxide production and cytotoxicity. nih.gov | nih.gov |
| MN9D cells | Rotenone-induced oxidative stress | NAC inhibited the oxidation of cellular GSH/GSSG. plos.org | plos.org |
| hESC-derived mDA neurons | Rotenone (15nM) exposure | NAC pretreatment increased neuron survival to 63% (vs. 39% untreated). plos.org | plos.org |
| hESC-derived mDA neurons | Rotenone (30nM) exposure | NAC pretreatment increased neuron survival to 40% (vs. 22% untreated). plos.org | plos.org |
Research utilizing the C6 glial cell line has provided insights into the protective mechanisms of this compound against glutamate-induced cytotoxicity. In these cells, high levels of extracellular glutamate inhibit the transport of cystine, leading to a depletion of intracellular glutathione (GSH) and subsequent oxidative stress. physiology.orgnih.gov Studies have shown that NAC, at concentrations ranging from 100 µM to 1 mM, completely protected C6 cells from this glutamate-induced cell death. physiology.orgnih.gov This protection is attributed to NAC's ability to supply cysteine, which can enter the cell via a glutamate-insensitive transporter, thereby sparing cellular GSH levels. physiology.orgnih.gov
Further investigations have explored the dual protective role of NAC. At lower concentrations (<100 µM), NAC's protective effect is primarily mediated by its role as a GSH precursor. physiology.orgnih.gov However, at higher concentrations (>500 µM), NAC can provide partial protection even when GSH synthesis is inhibited, indicating a direct antioxidant effect. physiology.orgnih.gov In another study focusing on the modulation of group I metabotropic glutamate receptors (mGlus), NAC was shown to enhance the protective effects of these receptors against staurosporine-induced apoptosis in C6 cells. plos.orgnih.gov NAC promoted the phosphorylation of ERK, a key signaling molecule in cell survival pathways, induced by a group I mGlu agonist. plos.orgnih.gov
| Cell Line | Condition | Key Findings | Reference |
| C6 glial cells | Glutamate-induced cytotoxicity | 100 µM - 1 mM NAC completely protected cells from death. physiology.orgnih.gov | physiology.orgnih.gov |
| C6 glial cells | Glutamate cytotoxicity with GSH synthesis inhibition | >500 µM NAC provided partial protection, indicating direct antioxidant activity. physiology.orgnih.gov | physiology.orgnih.gov |
| C6 glial cells | Staurosporine-induced apoptosis | NAC enhanced group I mGlus-mediated protection. plos.orgnih.gov | plos.orgnih.gov |
| C6 glial cells | Group I mGlu activation | NAC promoted DHPG-induced phosphorylation of ERK. plos.org | plos.org |
In vitro studies on ovarian granulosa cells have explored the effects of this compound on cell proliferation, hormone secretion, and protection against oxidative damage. In a study using goat ovarian granulosa cells, a concentration of 200 μM NAC was found to be optimal for significantly increasing cell viability and the proportion of cells in the S phase of the cell cycle. nih.gov This research also identified 122 differentially expressed genes in response to NAC treatment, with 51 being upregulated and 71 downregulated, affecting pathways related to cell growth and neuroactive ligand-receptor interaction. nih.gov
Another study investigated the protective role of NAC against D-galactose-induced oxidative damage in rabbit ovarian granulosa cells. researchgate.net It was found that NAC could alleviate the damage caused by D-galactose, which disrupts follicular structures and reduces antioxidant levels. researchgate.net In a rat model, NAC was shown to reverse the G0/G1-phase cell cycle arrest in granulosa cells induced by advanced oxidation protein products (AOPPs), which are markers of oxidative stress. This effect was linked to the regulation of the ROS-JNK/p38 MAPK-p21 pathway.
Research on bovine secondary follicles cultured in vitro showed that 1 mM NAC improved follicular viability. mdpi.com However, higher concentrations were found to be detrimental. mdpi.com In human granulosa cells, NAC has been shown to protect against apoptosis and improve cell viability. mdpi.com
| Cell Model | Treatment/Condition | Key Findings | Reference |
| Goat ovarian granulosa cells | 200 μM NAC | Significantly increased cell viability and proportion of cells in S phase. | nih.gov |
| Rabbit ovarian granulosa cells | D-galactose-induced damage + NAC | NAC alleviated oxidative damage and structural disruption. | researchgate.net |
| Rat granulosa cells (KGN) | AOPP-induced cell cycle arrest + NAC | NAC reversed the G0/G1-phase arrest. | |
| Bovine secondary follicles | In vitro culture with 1 mM NAC | Improved follicular viability. | mdpi.com |
In vitro research using the mouse melanocyte cell line, melan-a, has demonstrated the protective effects of this compound against ultraviolet (UV) radiation-induced oxidative stress and damage. nih.govnih.govaacrjournals.org Treatment with NAC at concentrations of 1-10 mmol/L protected melan-a cells from several harmful effects of UV radiation. nih.govnih.govaacrjournals.org
Specifically, NAC was shown to reduce the production of intracellular peroxide, a key reactive oxygen species generated by UV exposure. nih.govnih.gov It also prevented the formation of 8-oxoguanine, a significant form of oxidative DNA damage, and counteracted the depletion of free reduced thiols, which are primarily composed of glutathione (GSH). nih.govnih.govaacrjournals.org The protective mechanism of NAC is consistent with its role as a precursor for GSH synthesis. nih.gov By increasing the intracellular pool of cysteine, NAC helps to replenish GSH levels, thereby enhancing the cell's antioxidant capacity. jcadonline.com
| Cell Line | Condition | Key Findings | Reference |
| Melan-a (mouse melanocyte) | UV radiation + 1-10 mmol/L NAC | Protected against UV-induced intracellular peroxide production. nih.govnih.gov | nih.govnih.gov |
| Melan-a (mouse melanocyte) | UV radiation + 1-10 mmol/L NAC | Prevented the formation of 8-oxoguanine (oxidative DNA lesion). nih.govnih.govaacrjournals.org | nih.govnih.govaacrjournals.org |
| Melan-a (mouse melanocyte) | UV radiation + 1-10 mmol/L NAC | Protected against the depletion of free reduced thiols (primarily GSH). nih.govnih.govaacrjournals.org | nih.govnih.govaacrjournals.org |
The application of this compound in the context of platelet storage has been investigated to mitigate the "platelet storage lesion," a phenomenon characterized by oxidative stress and reduced platelet quality over time. In a study using platelets from Wistar rats, the addition of 1 mM NAC to the storage solution was effective in maintaining platelet function and viability for up to 7 days. bmrat.org This concentration of NAC was shown to scavenge reactive oxygen species (ROS), enhance glutathione (GSH) levels, and upregulate antioxidant enzymes. bmrat.org
Another study investigated the addition of 50 mM NAC to refrigerated platelet concentrates. nih.gov This intervention was found to prevent platelet activation and reduce metabolic activity, as indicated by lower lactate accumulation and glucose consumption. nih.gov Specifically, after 5 days of storage, refrigerated concentrates with NAC showed significantly lower expression of the activation marker P-Selectin (CD62P) (23.91%) compared to room temperature-stored platelets (46.87%). nih.gov
Research has also highlighted that NAC can reduce platelet activation due to its ability to directly scavenge ROS. bmrat.org Furthermore, NAC has been shown to have an anti-aggregatory effect on platelets. bmrat.org In a study investigating cold-stored platelets, the addition of 5 mM NAC significantly reduced cytoplasmic ROS levels and the expression of P-selectin and phosphatidylserine (B164497) compared to chilled platelets without NAC. scielo.br
| Study Design | Platelet Source | Key Findings | Reference |
| Platelets stored at 22°C for 11 days | Wistar rats | 1 mM NAC maintained platelet function and viability for 7 days by scavenging ROS and enhancing GSH. bmrat.org | bmrat.org |
| Refrigerated platelet concentrates stored for 5 days | Human | 50 mM NAC prevented platelet activation, with P-Selectin expression at 23.91% vs. 46.87% in controls. nih.gov | nih.gov |
| Cold-stored platelets stored for 5 days | Human | 5 mM NAC significantly reduced cytoplasmic ROS and expression of P-selectin. scielo.br | scielo.br |
Human Normal and Cancer Cell Line Differentiation
This compound (NAC) has demonstrated the ability to influence the differentiation processes of both normal and cancerous human cell lines. In normal primary human keratinocytes, NAC treatment has been shown to accelerate differentiation. researchgate.netnih.gov This is characterized by the earlier appearance of the cornified envelope and the expulsion of the nucleus. researchgate.net This induction of differentiation is accompanied by an arrest of proliferation. researchgate.net
In the context of cancer, NAC has been observed to promote the differentiation of colorectal cancer cells. nih.gov Specifically, it can induce the differentiation of TCF1+PD1+CD8+ T cells and reduce the formation of exhausted T cells, both in vitro and in vivo. nih.gov This effect is associated with enhanced expression of Glut4 in CD8+ T cells. nih.gov Furthermore, studies on human neuroblastoma SH-SY5Y cells have shown that NAC can inhibit proliferation by increasing the intracellular level of sulfane sulfur, which is often decreased in cancer cells compared to normal cells. iiarjournals.org In some transformed cell lines, NAC has been capable of inducing apoptosis, a mechanism that may contribute to its anti-cancer potential. oup.com
Global gene expression analysis in normal human keratinocytes and a colon carcinoma cell line (Caco-2) revealed that NAC induces a time-dependent and largely lineage-specific response related to the inhibition of proliferation and stimulation of differentiation. researchgate.netnih.gov The gene ID-1 has been identified as a potential early mediator of NAC's action in both cell types. researchgate.netnih.gov
Interactive Table: Effects of this compound on Human Cell Line Differentiation
| Cell Line | Model Type | Key Findings |
| Normal Human Keratinocytes | In Vitro | Accelerated differentiation, characterized by early cornified envelope appearance and nuclear expulsion. researchgate.netnih.govresearchgate.net |
| Colorectal Cancer Cells | In Vitro & In Vivo | Promoted TCF1+PD1+CD8+ T cell differentiation and reduced T cell exhaustion. nih.gov |
| Human Neuroblastoma SH-SY5Y | In Vitro | Inhibited proliferation by increasing intracellular sulfane sulfur levels. iiarjournals.org |
| Colon Carcinoma (Caco-2) | In Vitro | Induced a reversion from neoplastic proliferation to apical-basolateral differentiation. researchgate.netnih.gov |
In Vivo Animal Models
Models of Oxidative Stress and Inflammation
In various animal models, this compound has demonstrated significant efficacy in mitigating oxidative stress and inflammation. In a rat model of allergic asthma, oral administration of NAC attenuated antigen-induced pulmonary inflammatory responses, including lipid peroxidation and oxidized glutathione levels in the lungs. ersnet.org Similarly, in a mouse model of chronic obstructive pulmonary disease (COPD), NAC has been shown to protect the lungs against toxic agents by bolstering pulmonary defense mechanisms through its direct antioxidant properties and as a precursor to glutathione synthesis. ersnet.org
Studies on heart failure in animal models have revealed that NAC can reduce myocardial cell apoptosis by decreasing oxidative stress. spandidos-publications.com In models of intervertebral disc degeneration, NAC has shown therapeutic potential by decreasing reactive oxygen species (ROS) accumulation and diminishing pro-inflammatory factors in cell culture studies. scielo.br Furthermore, in a rat model of alcohol-induced neuroinflammation, NAC prevented increases in pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18 in the hippocampus and medial prefrontal cortex.
Interactive Table: Effects of this compound in Animal Models of Oxidative Stress and Inflammation
| Animal Model | Condition | Key Findings |
| Rat | Allergic Asthma | Attenuated antigen-induced pulmonary inflammation and oxidative stress. ersnet.org |
| Mouse | COPD | Protected lungs via direct antioxidant effects and glutathione precursor activity. ersnet.org |
| Animal Models | Heart Failure | Reduced myocardial cell apoptosis by decreasing oxidative stress. spandidos-publications.com |
| Rat | Alcohol-Induced Neuroinflammation | Prevented increases in pro-inflammatory cytokines in the brain. |
| Dog | Intervertebral Disease | No effect on urinary 15F2t isoprostane excretion was observed in one study. scielo.br |
Neurodegenerative Disease Models
The neuroprotective effects of this compound have been extensively studied in various animal models of neurodegenerative diseases. In mouse models of Alzheimer's disease (AD), NAC has been shown to attenuate amyloid-beta (Aβ)-mediated oxidative stress, reduce blood-brain barrier leakage, and improve renal dysfunction. mdpi.com In a rat model of Parkinson's disease (PD), NAC protected against apoptosis by modulating group I metabotropic glutamate receptor activity and reducing oxidative stress. plos.org Specifically, it has been shown to reduce the age-dependent loss of dopaminergic neurons in the substantia nigra of mice. nih.gov
In the context of traumatic brain injury (TBI), animal studies have robustly demonstrated that NAC administration leads to substantial improvements in cognitive and psychomotor performance, cortical sparing, and reduced apoptosis. A modified form, N-acetylcysteine amide (NACA), has shown enhanced neuroprotection by activating the Nrf2-ARE signaling pathway in a mouse model of TBI. dovepress.com Furthermore, in experimental models of both focal and global cerebral ischemia, NAC has exhibited neuroprotective effects in various brain regions, including the cortex, hippocampus, and striatum. mdpi.com
Interactive Table: Effects of this compound in Animal Models of Neurodegenerative Diseases
| Animal Model | Disease/Injury | Key Findings |
| Mouse (5xFAD) | Alzheimer's Disease | Attenuated Aβ-mediated oxidative stress and blood-brain barrier leakage. mdpi.com |
| Rat & Mouse | Parkinson's Disease | Protected dopaminergic neurons from apoptosis and reduced neuronal loss. plos.orgnih.gov |
| Rat & Mouse | Traumatic Brain Injury | Improved cognitive and psychomotor function, reduced apoptosis, and cortical sparing. dovepress.com |
| Rat | Cerebral Ischemia | Exhibited neuroprotective effects in the cortex, hippocampus, and striatum. mdpi.com |
Substance Use Disorder Models
Preclinical studies using animal models of substance use disorder have provided evidence for the potential of this compound in modulating addiction-related behaviors. NAC has been shown to reduce drug-seeking behavior for various substances, including psychostimulants, opioids, cannabinoids, nicotine (B1678760), and alcohol. dntb.gov.uanih.gov
In rat models, NAC has been found to decrease the reinstatement of cocaine-seeking behavior, an effect linked to the restoration of extracellular glutamate levels in the nucleus accumbens. nih.govpsychiatryonline.org For nicotine, both acute and chronic NAC treatment has been shown to inhibit nicotine reward in rodent models of self-administration and conditioned place preference. nih.gov In a mouse model of methamphetamine addiction, NAC decreased the acute psychostimulant effect of the drug. nih.gov
Regarding alcohol, preclinical studies have demonstrated that NAC treatment can prevent locomotor deficits and anxiety-like behavior during ethanol (B145695) withdrawal. dusunenadamdergisi.org It has also been shown to prevent stress-induced escalation of alcohol use. dusunenadamdergisi.org For opioids, NAC has produced positive outcomes in rodent models, mitigating behavioral withdrawal symptoms and oxidative stress in opioid-dependent neonatal rats. dusunenadamdergisi.org In the case of cannabinoids, daily NAC treatment attenuated cue-induced reinstatement of Δ⁹-tetrahydrocannabinol and cannabidiol (B1668261) seeking in rats. nih.gov
Interactive Table: Effects of this compound in Animal Models of Substance Use Disorders
| Animal Model | Substance of Abuse | Key Findings |
| Rat | Cocaine | Decreased reinstatement of cocaine-seeking behavior. nih.govpsychiatryonline.org |
| Rodent | Nicotine | Inhibited nicotine reward in self-administration and conditioned place preference models. nih.gov |
| Mouse | Methamphetamine | Decreased the acute psychostimulant effect. nih.gov |
| Rat | Alcohol | Prevented withdrawal symptoms and stress-induced relapse. dusunenadamdergisi.org |
| Rat | Opioids | Mitigated behavioral withdrawal symptoms and oxidative stress. dusunenadamdergisi.org |
| Rat | Cannabinoids | Attenuated cue-induced reinstatement of drug-seeking. nih.gov |
Fibrotic Disease Models
The anti-fibrotic potential of this compound has been investigated in animal models of fibrotic diseases. In a high-fat diet-induced diabetic mouse model, which can lead to islet fibrosis, NAC treatment was found to diminish the activation of intra-islet pancreatic stellate cells and reduce intra-islet collagen deposition. This suggests a role for NAC in mitigating the fibrotic processes within the pancreas associated with metabolic dysfunction.
Metabolic Disorder Models
This compound has shown beneficial effects in various animal models of metabolic disorders, particularly those involving insulin (B600854) resistance and dysregulated blood sugar. In high-fat diet-induced obese mice, NAC supplementation inhibited the increase in fat mass, reduced macrophage infiltration in adipose tissue, and improved insulin resistance. nih.gov It also suppressed hepatic lipid accumulation. nih.gov
In a mouse model of gestational diabetes, NAC treatment improved glucose tolerance and insulin sensitivity in the mothers and had beneficial effects on the offspring. tandfonline.com Studies in vitamin D-deficient mice, which develop insulin resistance, showed that NAC administration alleviated this condition, likely by mitigating oxidative stress. oncotarget.com Furthermore, in rats with insulin resistance induced by prolonged elevation of free fatty acids, NAC prevented both hepatic and peripheral insulin resistance. bioscientifica.com Similarly, in a rat model of hyperglycemia-induced insulin resistance, NAC prevented the decrease in insulin-stimulated glucose uptake. physiology.org In diabetic mice, NAC treatment enhanced the recovery of blood flow and function in an ischemic limb, an effect associated with improved tissue redox status and insulin resistance. mdpi.com
Interactive Table: Effects of this compound in Animal Models of Metabolic Disorders
| Animal Model | Condition | Key Findings |
| Mouse (High-Fat Diet) | Obesity and Insulin Resistance | Inhibited fat mass increase, improved insulin sensitivity, and reduced hepatic steatosis. nih.gov |
| Mouse | Gestational Diabetes | Improved maternal glucose tolerance and insulin sensitivity. tandfonline.com |
| Mouse (Vitamin D-deficient) | Insulin Resistance | Alleviated insulin resistance by reducing oxidative stress. oncotarget.com |
| Rat | Free Fatty Acid-Induced Insulin Resistance | Prevented hepatic and peripheral insulin resistance. bioscientifica.com |
| Rat | Hyperglycemia-Induced Insulin Resistance | Prevented the decrease in insulin-stimulated glucose uptake. physiology.org |
| Mouse (Diabetic) | Critical Limb Ischemia | Enhanced recovery of blood flow and function, improved insulin resistance. mdpi.com |
Reproductive System Models (e.g., Goat Uterus, Oocyte Aging, Embryo Survival)
N-Acetylcysteine (NAC) has been investigated in preclinical models for its effects on female reproductive performance, with studies focusing on uterine health, oocyte quality, and embryo viability. Research using goat models has demonstrated that NAC supplementation can positively influence several reproductive parameters.
In studies involving pregnant goats, dietary NAC supplementation has been linked to improved uterine conditions for early pregnancy. nih.gov It has been shown to alter the expression of numerous genes within the goat uterus during early gestation, affecting pathways related to immune regulation, angiogenesis, cell growth, and cytokine signaling. nih.govmdpi.com This modulation of the uterine environment is thought to support embryonic development and implantation. nih.gov For instance, proteomic analysis of the goat uterus revealed that NAC supplementation altered the expression of proteins involved in the transport and biosynthesis of organic matter and steroid biosynthesis. mdpi.com
The benefits of NAC extend to embryo survival and development. Dietary supplementation in goats has been associated with an increased litter size, suggesting that NAC may enhance the survival of embryos in early gestation. mdpi.comnih.gov At the cellular level, NAC has been found to improve the developmental competence of goat oocytes during in vitro maturation. researchgate.net It helps reduce DNA fragmentation in oocytes and can improve the rate at which embryos reach the blastocyst stage. researchgate.net Furthermore, NAC treatment in goat ovarian granulosa cell cultures has been shown to increase cell viability and proliferation. mdpi.com
Research has also pointed to NAC's role in regulating hormone levels and antioxidant status. In goats, NAC supplementation was found to increase serum levels of reproductive hormones such as follicle-stimulating hormone (FSH), luteinizing hormone (LH), estradiol (B170435) (E2), and progesterone (B1679170) (P4) during gestation. mdpi.com It also enhanced the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutamate peroxidase (GSH-Px). mdpi.com
Table 1: Effects of N-Acetylcysteine in Goat Reproductive Models
| Model | Key Findings | Reference |
|---|---|---|
| Pregnant Goats (Qianbei Ma & Nubian) | Dietary supplementation increased litter size, suggesting enhanced embryo survival. mdpi.comnih.gov | nih.gov |
| Goat Uterus (Early Gestation) | Altered expression of 1318 genes related to immune response, angiogenesis, and cell growth. nih.gov Altered expression of 125 proteins involved in biosynthesis and transport. mdpi.com | nih.govmdpi.com |
| Goat Ovarian Granulosa Cells | Significantly increased cell viability and proliferation. mdpi.com | mdpi.com |
| Goat Oocyte In Vitro Maturation | Decreased DNA fragmentation and improved blastocyst development rate. researchgate.net | researchgate.net |
| Pregnant Goats (Serum Analysis) | Increased levels of reproductive hormones (FSH, LH, E2, P4) and antioxidant enzymes (SOD, GSH-Px). mdpi.com | mdpi.com |
Eye Disease Models (e.g., Age-related Macular Degeneration)
In preclinical models of eye disease, N-Acetylcysteine has been studied for its protective effects against oxidative stress, a key factor in the pathogenesis of conditions like age-related macular degeneration (AMD). nih.gov The eye is particularly vulnerable to oxidative damage, and NAC's role as a precursor to the antioxidant glutathione (GSH) is central to its therapeutic potential. mdpi.comnih.gov
Research using in vitro models of AMD has shown that NAC can protect retinal pigment epithelium (RPE) cells from oxidative damage. nih.gov In cell cultures of RPE from AMD donors, NAC treatment was found to reduce the overproduction of reactive oxygen species (ROS), mitigate the depletion of GSH and ATP, and decrease cell death. mdpi.com These findings suggest that NAC helps preserve mitochondrial bioenergetics and function, which are often impaired in AMD. mdpi.com
Furthermore, animal studies have indicated that NAC can suppress the development of choroidal neovascularization (CNV), a hallmark of wet AMD, by inhibiting oxidative stress and the activation of nuclear factor-kappa B (NF-κB). nih.gov By upregulating the production of reduced glutathione and reversing lipid peroxidation in RPE cells, NAC demonstrates potential for mitigating the progression of macular degeneration. nih.gov
Table 2: Findings for N-Acetylcysteine in Preclinical Eye Disease Models
| Model System | Key Protective Effects of N-Acetylcysteine | Reference |
|---|---|---|
| Retinal Pigment Epithelium (RPE) Cell Cultures | Reduced oxidative damage. nih.gov Upregulated reduced glutathione production and reversed lipid peroxidation. nih.gov | nih.gov |
| RPE Cells from AMD Donors | Protected against oxidative stress by reducing ROS overproduction. mdpi.com Prevented GSH and ATP depletion and reduced cell death. mdpi.com Preserved mitochondrial bioenergetics. mdpi.com | mdpi.com |
| Mouse Model of Choroidal Neovascularization (CNV) | Inhibited oxidative stress and suppressed the development of CNV. nih.gov Decreased the activation of NF-κB. nih.gov | nih.gov |
Renal Toxicity Models
N-Acetylcysteine has been evaluated in various preclinical models for its ability to protect the kidneys from toxicity induced by drugs and environmental chemicals. mdpi.com Its antioxidant, anti-inflammatory, and anti-apoptotic properties are believed to contribute to its nephroprotective effects. mdpi.comnih.gov
In rat models of chemotherapy-induced cystitis, which can also affect renal function, NAC demonstrated a protective role. When cystitis was induced by cyclophosphamide (B585) or ifosfamide, NAC treatment was shown to alleviate histopathological damage to the urinary bladder and reduce renal dysfunction. nih.gov This was evidenced by a significant decrease in the urinary elimination of kidney injury markers such as cystatin C (CysC) and kidney injury molecule-1 (KIM-1). nih.gov
Studies on long-term exposure to bisphenol A (BPA), an environmental contaminant known to cause renal deterioration, have also highlighted NAC's therapeutic potential. In rats exposed to BPA, NAC therapy significantly reduced proteinuria, azotemia, and glomerular filtration reduction. mdpi.com At the cellular level, NAC counteracted BPA-induced mitochondrial swelling, reduced mitochondrial reactive oxygen species production, and restored mitochondrial membrane potential. mdpi.com It also diminished lipid peroxidation and enhanced renal glutathione levels. mdpi.com Similarly, in a rat model of acyclovir-induced nephrotoxicity, NAC provided protection against kidney damage. xiahepublishing.com
Table 3: Protective Effects of N-Acetylcysteine in Renal Toxicity Models
| Toxin/Inducer | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Cyclophosphamide / Ifosfamide | Rat | Significantly decreased 24-hour urinary elimination of Cystatin C (CysC) and Kidney Injury Molecule-1 (KIM-1). nih.gov Alleviated histopathological abnormalities in the urinary bladder. nih.gov | nih.gov |
| Bisphenol A (BPA) | Rat | Reduced proteinuria, azotemia, and glomerular filtration reduction. mdpi.com Diminished nitric oxide and lipid peroxidation while enhancing renal glutathione. mdpi.com Counteracted mitochondrial swelling and ROS production. mdpi.com | mdpi.com |
| Acyclovir | Rat | Demonstrated a protective effect against acyclovir-induced nephrotoxicity. xiahepublishing.com | xiahepublishing.com |
| Cisplatin | Rat | Showed a protective effect against cisplatin-induced nephrotoxicity. accscience.com | accscience.com |
Cancer Chemoprevention Models
The potential of N-Acetylcysteine as a chemopreventive agent has been explored in several preclinical models, where it has been shown to modulate pathways involved in carcinogenesis, such as oxidative stress and inflammation. nih.gove-century.us
In a mouse model, NAC demonstrated the ability to attenuate the clastogenicity (the ability to induce chromosomal breaks) of carcinogens like urethane (B1682113) and 2-acetylaminofluorene. nih.gov Treatment with NAC resulted in a dose-dependent inhibition of micronucleated cell formation in bone marrow, indicating a protective effect against DNA damage. nih.gov Notably, when used in combination with sodium selenite (B80905), NAC was able to prevent the adverse clastogenic effects that resulted from the interaction between selenite and urethane. nih.gov
NAC's role as a precursor to glutathione (GSH) is a key mechanism in its cytoprotective effects against cellular and genomic damage from reactive oxygen species. scirp.org Beyond its antioxidant properties, studies have also suggested that NAC may have direct effects on tumor cell metastasis. scirp.org Research in a rat model using alkylating agents for brain tumors showed that NAC could act as a chemoprotectant against bone marrow toxicity induced by the chemotherapy. aacrjournals.org
Table 4: Summary of N-Acetylcysteine Findings in Cancer Chemoprevention Models
| Model | Carcinogen/Agent | Key Findings | Reference |
|---|---|---|---|
| Mouse Bone Marrow | Urethane | Prevented the adverse clastogenic effects resulting from the interaction of urethane and sodium selenite. nih.gov Significantly inhibited urethane-induced clastogenicity. nih.gov | nih.gov |
| Mouse Bone Marrow | 2-Acetylaminofluorene | Produced a dose-dependent inhibition of induced clastogenicity. nih.gov Prevented toxicity by normalizing the ratio of polychromatic to normochromatic erythrocytes. nih.gov | nih.gov |
| Rat Model (Brain Tumor Chemotherapy) | Alkylating Agents | Provided protection against chemotherapy-induced bone marrow toxicity. aacrjournals.org | aacrjournals.org |
| General In Vitro/Preclinical Models | General Carcinogenic Pathways | Modulates pathways including oxidative stress and inflammation. nih.gove-century.us Acts as a precursor to the cellular antioxidant glutathione (GSH). scirp.org May have direct effects on tumor cell metastasis. scirp.org | nih.gove-century.usscirp.org |
V. Analytical Methodologies for S Acetyl Cysteine and Its Metabolites
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of S-Acetyl-Cysteine, providing the necessary selectivity to separate the analyte from its precursors, metabolites, and formulation excipients. pcdn.co Techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely documented for this application. innovareacademics.in
HPLC is a versatile and widely used technique for the determination of this compound in bulk drugs, parenteral injections, and other dosage forms. ajpp.inresearchgate.net Various HPLC methods have been developed, often focusing on stability-indicating assays that can distinguish the active compound from its degradation products. researchgate.net The selection of the appropriate HPLC mode is critical, with reversed-phase and ion-pair chromatography being common choices. innovareacademics.in
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most frequently reported method for the analysis of this compound. ijper.org This technique typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.
A number of RP-HPLC methods have been developed and validated for quantifying this compound, often simultaneously with other compounds or in complex matrices like cell culture media. insights.biohumanjournals.com One method successfully separated this compound from its oxidized disulfide form, N,N'-diacetyl-L-cystine, using a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA). insights.bioinsights.bio Another validated method for a wet cough syrup formulation used a C18 column with a gradient mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 3.0). researchgate.net For the simultaneous estimation of this compound and Ascorbic acid, a method was developed using a Kromasil C18 column with a mobile phase of potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile. humanjournals.com The retention time for this compound in these methods typically ranges from 2.8 to 4.6 minutes, depending on the specific conditions. researchgate.nethumanjournals.com
The selection of the diluent and control of pH are critical factors, as this compound can be unstable and oxidize rapidly in solution, especially in the presence of trace metals. pcdn.coijper.org Using a diluent like 0.3 M hydrochloric acid has been shown to be effective. ijper.org Detection is commonly performed using a UV detector at wavelengths between 210 nm and 254 nm. researchgate.netijper.orgajpsonline.com
Table 1: Examples of RP-HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte(s) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| Phenomenex C18 (250 x 4.6 mm, 5µ) | Phosphate buffer (pH 3):Acetonitrile (95:5) | 1.0 | UV at 213 nm | N-Acetylcysteine | 4.205 | ajpp.in |
| Waters Symmetry C18 (150mm X 4.6 mm, 3.5µ) | Acetonitrile and 0.05 M phosphate buffer (pH 3.0) (Gradient) | 0.8 | UV at 214 nm | Acetylcysteine | ~4.6 | researchgate.net |
| Kromasil C18 (250mm x 4.6mm, 5µm) | 0.01N KH2PO4 buffer (pH 3.0):Acetonitrile (55:45) | Not Specified | UV at 220 nm | N-Acetylcysteine, Ascorbic Acid | 2.836 | humanjournals.com |
| YMC-Pack Pro C18 (250 x 4.6 mm, 5µm) | Acetonitrile:Water with 0.1% TFA (4:96) | 1.0 | UV at 212 nm | N-Acetylcysteine, N,N'-Diacetyl-L-Cystine | Not Specified | insights.bioinsights.bio |
Cation-Pairing Reversed-Phase HPLC is a specialized technique used for the analysis of this compound. This method involves adding a cation-pairing agent to the mobile phase, which forms a neutral ion pair with the analyte, allowing for its retention on a reversed-phase column. One such method involves the conversion of this compound to its S-nitroso derivative, followed by analysis using cation-pairing RP-HPLC with UV detection at 333 nm. capes.gov.br
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and faster alternative for the quantification of this compound. innovareacademics.in It is particularly useful for the simultaneous estimation of this compound and other compounds in pharmaceutical dosage forms. scilit.com
In a typical HPTLC method, separation is achieved on pre-coated silica (B1680970) gel 60 F₂₅₄ plates. scilit.comnih.gov A study detailing the simultaneous analysis of this compound and Taurine used a mobile phase consisting of n-butanol, acetic acid, and water in a ratio of 8:0.5:1.5 (v/v/v). scilit.com After development, the plates are scanned densitometrically for quantification, with a common detection wavelength being 295 nm. scilit.com The retention factor (RF) values for this compound in such systems are typically around 0.29. scilit.com The method has been validated according to ICH guidelines and has shown good linearity, with detection limits reported in the nanogram range per spot. scilit.com
Table 2: HPTLC Method for Simultaneous Analysis of this compound and Taurine
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Pre-coated silica gel HPTLC plates | scilit.com |
| Mobile Phase | n-butanol : acetic acid : water (8:0.5:1.5 v/v/v) | scilit.com |
| Detection | Densitometric scanning at 295 nm | scilit.com |
| RF Value (NAC) | 0.29 | scilit.com |
| Linearity Range (NAC) | 30 - 180 ng/band | scilit.com |
| LOD (NAC) | 11.24 ng/spot | scilit.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the determination of this compound and its metabolites due to their high sensitivity and specificity. innovareacademics.incsic.es These methods are particularly well-suited for analyzing complex biological matrices like human plasma and urine. nih.govresearchgate.net
An LC-MS/MS method was developed to determine total this compound in human plasma using an isotope-labeled internal standard (d3-N-acetylcysteine) for improved accuracy. researchgate.net Detection was performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, with a mass transition of m/z 164 → 122 for this compound. researchgate.net The method demonstrated linearity over a wide concentration range (10-5000 ng/mL). researchgate.net Another two-dimensional LC-MS/MS procedure was developed for the simultaneous determination of mercapturic acids in human urine, achieving low limits of detection (0.03 to 0.04 µg/L) and high accuracy. nih.gov The use of LC-MS allows for the differential determination of this compound and its isomers, which is an advantage over other methods. csic.es
Table 3: LC-MS/MS Method for this compound in Human Plasma
| Parameter | Description | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Mass Transition (NAC) | m/z 164 → 122 | researchgate.net |
| Internal Standard | d3-N-acetylcysteine (m/z 167 → 123) | researchgate.net |
| Linear Range | 10 - 5000 ng/mL | researchgate.net |
Ion-Pair Chromatography (IPC) is a widely used technique for the analysis of this compound, often employed in a reversed-phase mode. innovareacademics.inijper.org This method is effective for separating charged analytes like this compound on a non-polar stationary phase. It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, enhancing its retention.
A stability-indicating method for this compound effervescent tablets utilized a reversed-phase ion-pair chromatographic approach. ijper.org The method employed a Cadenza C18 column and a mobile phase containing 0.01M octane (B31449) sulphonate as the ion-pairing reagent at a pH of 2.2. ijper.org In another application for detecting this compound and its disulfides in urine, octyl sodium sulfate (B86663) was used as the ion-pairing reagent with a dual-electrode amperometric detector. nih.gov A highly sensitive ion-pairing RP-HPLC method for the simultaneous determination of various aminothiols, including this compound, in biological matrices used 1-octane sulfonic acid as the ion-pairing agent in the mobile phase. nih.gov
Table 4: Examples of Ion-Pair Chromatography Methods for this compound
| Stationary Phase | Ion-Pairing Reagent | Mobile Phase Details | Detection | Application | Reference |
|---|---|---|---|---|---|
| Cadenza C18 (150 mm X 4.6 mm, 3µ) | 0.01M Octane Sulphonate | pH 2.2, with methanol (B129727) and acetonitrile | UV at 210 nm | Effervescent Tablets | ijper.org |
| Reversed-Phase Column | Octyl Sodium Sulfate | Not specified | Dual-electrode amperometric | Urine | nih.gov |
Reversed-Phase HPLC (RP-HPLC)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Spectroscopic and Densitometric Approaches
Spectroscopic and densitometric methods offer relatively rapid and accessible means for the analysis of this compound, particularly in pharmaceutical formulations.
Direct ultraviolet-visible (UV-Vis) spectrophotometry is a straightforward method for the determination of this compound. Studies have established a precise and accurate UV spectrophotometric method for its quantification in tablet formulations. mdpi.comnih.gov The methodology typically involves using 0.1N Sodium Hydroxide (NaOH) as a diluent, in which this compound exhibits maximum absorbance (λmax) at a wavelength of 235 nm. mdpi.comuj.edu.placs.org The method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, and precision. mdpi.com For instance, a developed method showed a high correlation coefficient (r²) of 0.9992 over a concentration range of 5-25 μg/ml. mdpi.com The stability of this compound solutions for this analysis is a key consideration, with some research indicating that samples should be analyzed within 24 hours to ensure accuracy. acs.org While direct UV spectrophotometry is simple, it can be susceptible to interference from other UV-absorbing compounds in a sample, which may not distinguish the active compound from its degradation products. acs.org
Table 1: Performance Characteristics of UV-Vis Spectrophotometric Method for this compound
| Parameter | Finding | Reference(s) |
| Solvent/Diluent | 0.1N Sodium Hydroxide (NaOH) | mdpi.comuj.edu.pl |
| λmax (Wavelength of Maximum Absorbance) | 235 nm | mdpi.comuj.edu.placs.org |
| Linearity Range | 5-25 μg/ml | mdpi.com |
| Correlation Coefficient (r²) | 0.9992 | mdpi.com |
| Mean % Recovery (Accuracy) | 100.17% | mdpi.com |
| Precision (%RSD) | 0.57% - 0.60% | mdpi.com |
Densitometric scanning, combined with High-Performance Thin-Layer Chromatography (HPTLC), provides a specific and sensitive method for the simultaneous quantification of this compound and other compounds. A validated TLC-Densitometric method has been developed for estimating this compound and Taurine in pharmaceutical dosage forms. researchgate.netnih.gov This method achieves effective separation on pre-coated silica gel HPTLC plates. researchgate.netnih.gov The separated spots are then scanned densitometrically for quantification. researchgate.netnih.gov This technique is valued for its ability to analyze multiple samples simultaneously, making it a cost-effective and efficient tool for quality control.
Table 2: HPTLC-Densitometry Method for this compound Analysis
| Parameter | Finding | Reference(s) |
| Stationary Phase | Pre-coated silica gel HPTLC plates | researchgate.netnih.gov |
| Mobile Phase | n-butanol : acetic acid : water (8:0.5:1.5 v/v/v) | researchgate.netnih.gov |
| Detection Wavelength | 295 nm | researchgate.netnih.gov |
| Rf Value (this compound) | 0.29 | researchgate.netnih.gov |
| Linearity Range | 30 - 180 ng/band | researchgate.netnih.gov |
| Correlation Coefficient (r²) | 0.999 | researchgate.netnih.gov |
| Limit of Detection (LOD) | 11.24 ng/spot | researchgate.netnih.gov |
Fluorimetric detection, typically coupled with High-Performance Liquid Chromatography (HPLC), offers high sensitivity for the analysis of this compound, especially in complex biological samples. This approach almost always requires a derivatization step to convert the non-fluorescent this compound into a fluorescent adduct.
Common derivatization strategies include:
o-Phthaldialdehyde (OPA): Used as a pre-column or post-column derivatizing agent. For example, a method for S-ethyl-N-acetyl-L-cysteine in urine involves enzymatic deacetylation, separation by cation-exchange chromatography, and then post-column derivatization with OPA, achieving a detection limit in the low ppb range. nih.gov
N-(1-pyrenyl)maleimide (NPM): A sensitive method for determining reduced this compound in biological samples uses NPM derivatization followed by reversed-phase HPLC with fluorescence detection. mdpi.com This method demonstrates linearity over a wide range (8–2500 nM) with a quantitation limit of 32 nM from biological samples. mdpi.com
Chiral N-acetyl-L-cysteine (NAC)-OPA: A rapid UHPLC method was developed using this chiral derivatization reagent for the sensitive analysis of D- and L-amino acids in brain tissue samples. nih.gov
Table 3: Fluorimetric Detection Methods for this compound and Related Compounds
| Method | Derivatizing Agent | Detection Principle | Application | Reference(s) |
| HPLC with Post-Column Derivatization | o-Phthaldialdehyde (OPA) | Fluorescence measurement of derivatized S-ethyl-L-cysteine | S-ethyl-N-acetyl-L-cysteine in human urine | nih.gov |
| Reversed-Phase HPLC | N-(1-pyrenyl)maleimide (NPM) | Fluorescence detection of NAC-NPM adduct (Ex: 330 nm, Em: 380 nm) | Reduced this compound in biological samples | mdpi.com |
| UHPLC | Chiral N-acetyl-L-cysteine (NAC)-OPA | Fluorescence detection of derivatized amino acid enantiomers | D- and L-amino acids in brain tissue | nih.gov |
Densitometric Scanning
Other Chromatographic Techniques (e.g., Gas Chromatographic)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of this compound and its derivatives, offering high specificity and sensitivity. Due to the low volatility of this compound, derivatization is a mandatory step to convert the analyte into a form suitable for GC analysis.
A common approach involves methylation to form a methyl ester derivative. pnas.org For instance, a simplified method for determining urinary S-benzyl-N-acetylcysteine involves extraction, derivatization to its methyl ester using HCl-methanol at 60°C for 20 minutes, and subsequent analysis by capillary GC. pnas.org Another GC-MS method was developed for N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a degradation product of N-methylcarbamoylated glutathione (B108866). In this method, the sample is converted to ethyl-N-methylcarbamate during preparation for analysis. These methods demonstrate excellent linearity and sensitivity, allowing for the detection of metabolites at low concentrations in biological fluids like urine.
Table 4: Gas Chromatographic Methods for this compound Derivatives
| Analyte | Derivatization Method | Detection | Key Findings | Reference(s) |
| S-benzyl-N-acetylcysteine (SBAC) | Methylation with HCl-methanol | Capillary GC | Linear range: 0.2 to 5.0 mg/L (r = 0.986). Simpler and faster than diazomethane (B1218177) method. | pnas.org |
| S-benzyl-N-acetylcysteine (SBAC) | Extraction and derivatization (details not specified) | GC-MS (Selected Ion Monitoring) | Linear range: 0.01 to 3.0 mg/L (r = 0.998). Useful for identifying toluene (B28343) exposure. | |
| N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | Conversion to ethyl-N-methylcarbamate | GC-MS | Limit of detection: 30 µg/L. Mean recovery: 79.2% to 85.6%. |
Sample Preparation and Derivatization Techniques (e.g., Acid-Catalyzed Conversion to S-Nitroso Derivatives)
Effective sample preparation and derivatization are critical for the successful analysis of this compound, serving to isolate the analyte, improve its chromatographic properties, and enhance detector response.
A key derivatization strategy is the acid-catalyzed conversion to S-nitroso derivatives . S-nitroso-N-acetylcysteine (SNAC) can be synthesized through the S-nitrosation of N-acetyl-L-cysteine in an acidified sodium nitrite (B80452) solution. nih.gov This reaction typically involves combining equimolar concentrations of N-acetylcysteine and sodium nitrite, followed by the addition of an acid like hydrochloric acid. nih.gov The mechanism of this acid-catalyzed reaction has been studied, with investigations into the hydrolysis (denitrosation) of SNAC in strong acid revealing that protonation of the S-nitroso sulfur atom facilitates the release of NO⁺. acs.org The resulting SNAC derivative can then be analyzed by various techniques, including GC-MS.
Other important derivatization techniques include:
Dansylation: Derivatization with dansyl chloride is used for HPLC analysis with UV or fluorescence detection. This method offers the advantage of producing stable derivatives and allowing for the simultaneous analysis of a wide range of S-substituted cysteine derivatives.
Alkylation/Esterification for GC: As mentioned previously, conversion to volatile esters (e.g., methyl esters) is essential for GC analysis. pnas.org
Thiol-Specific Labeling: Reagents like N-(1-pyrenyl)maleimide (NPM) and o-phthaldialdehyde (OPA) react with the thiol group of cysteine (often after deacetylation of this compound) to yield highly fluorescent products for sensitive detection. nih.govmdpi.com
Quantitative Analysis of Metabolites (e.g., Cysteine, Glutathione (GSH))
The analysis of this compound is often performed alongside the quantification of its key metabolites, primarily Cysteine and Glutathione (GSH), to study its metabolic fate and its impact on cellular redox balance.
Several analytical methods have been established for this purpose:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous analysis of multiple sulfur pathway intermediates. One workflow involves protecting the reactive thiol groups of Cysteine and Glutathione with N-ethyl maleimide (B117702) during sample extraction, followed by analysis using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry. This approach provides robust quantification with low detection limits.
High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the quantitative determination of Glutathione and Cysteine conjugates. For example, HPLC can be used to quantify the Glutathione, Cysteine, and N-acetyl cysteine conjugates of acetaminophen (B1664979) in biological systems like liver microsomes.
Spectrophotometric and Colorimetric Assays: Simpler, though often less specific, methods are available. A colorimetric method has been described for the simultaneous determination of N-acetylcysteine and Cysteine. nih.gov For total Glutathione quantification, the DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] recycling assay is a widely used spectrophotometric method.
Table 5: Methods for Quantitative Analysis of Cysteine and Glutathione
| Method | Principle | Application | Key Features | Reference(s) |
| LC-MS/MS | Thiol-group protection with N-ethyl maleimide followed by HILIC separation and MS/MS detection. | Simultaneous quantification of sulfur pathway intermediates (Cysteine, Glutathione, etc.). | Robust, sensitive, absolute detection limits in the low femtomol range. | |
| HPLC | High-pressure liquid chromatographic separation. | Quantitative determination of Glutathione and Cysteine conjugates of other molecules (e.g., acetaminophen). | Analysis in cell-free systems and liver microsomes. | |
| DTNB Recycling Assay | Spectrophotometric measurement of the reduction of DTNB by GSH in the presence of GSH reductase. | Measurement of total glutathione (GSH + GSSG) concentration. | Standard enzymatic assay for total glutathione levels. | |
| Immunogold Labeling | Immuno-electron microscopy to visualize and quantify metabolites. | Subcellular localization and distribution of Glutathione and its precursors (Cysteine, etc.). | Provides spatial information within cells and organelles. |
Method Validation Principles (e.g., ICH Guidelines)scirp.orgresearchgate.net
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines, particularly in document Q2(R1), that outlines the necessary validation characteristics for various analytical procedures. innovareacademics.in These principles are fundamental for the reliable quantification of this compound (NAC) and its metabolites in different matrices, such as pharmaceutical formulations and biological samples. The primary objective is to demonstrate that the analytical procedure is specific, accurate, precise, and robust. innovareacademics.injrespharm.com
The validation process involves evaluating several key parameters, which are applicable to the assay of this compound and the quantitative determination of its impurities and metabolites. jrespharm.com These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ijper.orginsights.bio
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. jrespharm.com For instance, in the analysis of this compound, the method must be able to distinguish it from its primary oxidative metabolite, N,N'-diacetyl-L-cystine, and other related substances. scirp.orgcore.ac.uk
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijper.org This is typically evaluated by a linear regression analysis of the analyte signals versus concentration. A high correlation coefficient (r²) is indicative of a strong linear relationship. rjptonline.org
Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jrespharm.com For the assay of a drug substance, the range is typically 80% to 120% of the test concentration. jrespharm.com
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. ijper.orginsights.bio
Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels:
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. ijper.org
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment. ijper.org
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
The following tables summarize the findings from various research studies that have validated analytical methods for this compound and its metabolites in accordance with ICH guidelines.
Table 1: Linearity of Analytical Methods for this compound and its Metabolites
| Analyte(s) | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Source(s) |
|---|---|---|---|---|
| This compound | RP-HPLC | 10-90 µg/mL | > 0.999 | researchgate.net |
| This compound | RP-HPLC | 400-600 µg/mL | 0.999 | insights.bio |
| This compound | UV-Spectrophotometry | 5-25 µg/mL | 0.9992 | ijper.orgnih.gov |
| This compound and N,N'-diacetyl-L-cystine | RP-HPLC | 0.0003-0.01 mg/mL | 1.00 | core.ac.uk |
| This compound and Taurine | HPTLC | 30-180 ng/band (NAC), 100-600 ng/band (Taurine) | 0.999 | innovareacademics.inrjptonline.org |
| Cysteine, Glutathione, Homocysteine | HPLC | 20.0–600.0 nmol/mL (Cys), 2.0–60.0 nmol/mL (GSH, Hcy) | Not Specified | |
| This compound and Ascorbic Acid | HPLC | 0.1-100 µg/mL | Not Specified | insights.bio |
Table 2: Accuracy of Analytical Methods for this compound and its Metabolites
| Analyte(s) | Analytical Method | Concentration Levels Tested | Mean % Recovery | %RSD | Source(s) |
|---|---|---|---|---|---|
| This compound | RP-HPLC | 80%, 100%, 120% | 101.16-101.96% | < 2% | researchgate.net |
| This compound | UV-Spectrophotometry | 50%, 100%, 150% | 100.17% | Not Specified | ijper.orgnih.gov |
| This compound and N,N'-diacetyl-L-cystine | RP-HPLC | 0.0025, 0.005, 0.0075 mg/mL | Not Specified | < 2.0% | core.ac.uk |
| This compound and Taurine | HPTLC | 80%, 100%, 120% | 99.88-100.10% (NAC), 99.92-100.17% (Taurine) | < 2% | innovareacademics.inrjptonline.org |
| Cysteine, Glutathione | HPLC | 20.0, 300.0 nmol/mL (Cys), 2.0, 30.0 nmol/mL (GSH) | 93.9-102.4% (Cys), 93.5-102.7% (GSH) | Not Specified |
Table 3: Precision of Analytical Methods for this compound and its Metabolites
| Analyte(s) | Analytical Method | Precision Type | %RSD | Source(s) |
|---|---|---|---|---|
| This compound | RP-HPLC | Intra-day & Inter-day | < 2% | researchgate.net |
| This compound | UV-Spectrophotometry | Intra-day & Inter-day | 0.60% (Intra-day), 0.57% (Inter-day) | ijper.org |
| This compound and N,N'-diacetyl-L-cystine | RP-HPLC | Intra-day & Inter-day | < 2.0% | core.ac.uk |
| This compound and Taurine | HPTLC | Intra-day & Inter-day | < 2% | innovareacademics.inrjptonline.org |
| Cysteine, Glutathione | HPLC | Intra-day | 4.3-4.6% (Cys), 3.9-4.2% (GSH) | |
| Cysteine, Glutathione | HPLC | Inter-day | 4.9-5.6% (Cys), 4.4-5.1% (GSH) |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound and its Metabolites
| Analyte(s) | Analytical Method | LOD | LOQ | Source(s) |
|---|---|---|---|---|
| This compound | UV-Spectrophotometry | 0.35 µg/ml | 1.0 µg/ml | nih.gov |
| This compound and N,N'-diacetyl-L-cystine | RP-HPLC | 0.0001 mg/ml (NAC), 0.00015 mg/ml (Di-NAC) | 0.00018 mg/ml (NAC), 0.00045 mg/ml (Di-NAC) | core.ac.uk |
| This compound and Taurine | HPTLC | 11.24 ng/spot (NAC), 63.40 ng/spot (Taurine) | 34.07 ng/spot (NAC), 192.12 ng/spot (Taurine) | innovareacademics.inrjptonline.org |
| Cysteine, Glutathione, Homocysteine | HPLC | 10.0 nmol/mL (Cys), 1.0 nmol/mL (GSH, Hcy) | 20.0 nmol/mL (Cys), 2.0 nmol/mL (GSH, Hcy) |
Vi. Computational and Structural Biology Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to understand ligand-protein interactions and to screen for potential drug candidates.
Molecular docking studies have been instrumental in investigating the potential of S-Acetyl-Cysteine and its derivatives as inhibitors of key viral proteins, such as the SARS-CoV-2 main protease (Mpro or 3CLpro). The main protease is a critical enzyme for viral replication, making it a prime therapeutic target. uobabylon.edu.iq
Docking analyses have shown that this compound can effectively bind to the active site of the SARS-CoV-2 main protease. chemrxiv.org Studies indicate that this compound interacts with crucial catalytic residues, including Cysteine-145 (Cys145) and Histidine-41 (His41). chemrxiv.org One study reported a binding affinity of -4.24 kcal/mol for this compound with the protease. chemrxiv.org The interactions primarily involve hydrogen bonds and van der Waals forces. researchgate.net For instance, this compound has been shown to interact with residues such as Gly-143 and His-163 of the protease. chemrxiv.org
Derivatives of this compound, such as its benzyl (B1604629) ester (NACBn), ethyl ester (NACEt), and amide (NACA), have also been investigated. uobabylon.edu.iqresearchgate.net These studies suggest that the derivatives may exhibit enhanced binding to the SARS-CoV-2 protease compared to the parent this compound molecule. uobabylon.edu.iqresearchgate.net The binding of these compounds to the Mpro active site is a critical step in potentially inhibiting the processing of viral polyproteins. uobabylon.edu.iq
Table 1: Molecular Docking of this compound and Derivatives with SARS-CoV-2 Main Protease (Mpro)
| Compound | Binding Affinity (kcal/mol) | Interacting Residues in Mpro Active Site |
|---|---|---|
| This compound (SAC/NAC) | -4.24 chemrxiv.org | Cys145, His41, Gly143, His163 chemrxiv.org |
| Zinc-Acetyl Cysteine | -4.29 chemrxiv.org | Gly143, Ser144, Cys145, Glu166 chemrxiv.org |
| N-Acetyl Cysteine Amide (NACA) | Data Not Available | Interacts with Mpro active site uobabylon.edu.iqresearchgate.net |
| N-Acetyl Cysteine Ethyl Ester (NACEt) | Data Not Available | Interacts with Mpro active site uobabylon.edu.iqresearchgate.net |
| N-Acetyl Cysteine Benzyl Ester (NACBn) | Data Not Available | Interacts with Mpro active site uobabylon.edu.iqresearchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the stability of ligand-protein complexes and the dynamics of molecular interactions. researchgate.netchemrxiv.org
MD simulations have been conducted to assess the stability of this compound when bound to proteins like the SARS-CoV-2 main protease and spike protein. chemrxiv.org A study combining molecular docking with MD simulations demonstrated that this compound forms a stable complex with the Mpro catalytic site, maintaining interactions with key residues like His41 and Cys145 over the simulation period. The stability of this complex is a key indicator of the compound's potential to act as an effective inhibitor.
In another study, MD simulations of up to 100 nanoseconds were performed to analyze the structural stability of the complex formed between this compound and the SARS-CoV-2 spike protein. chemrxiv.org The simulations revealed that the compound could bind near the Cys391-Cys525 disulfide bond, a solvent-accessible region critical for the spike protein's structural architecture. chemrxiv.org Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from these simulations provides insights into the conformational stability and flexibility of the protein-ligand complex. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com It is employed to calculate various molecular properties, including equilibrium geometry, electronic distribution, and reactivity. mdpi.comnih.gov
DFT calculations have been used to study the adsorption of this compound on surfaces, notably gold (Au). unige.chnih.gov Such studies are relevant for applications in biosensors and biocompatible materials. researchgate.net The research shows that this compound adsorbs spontaneously onto gold surfaces primarily through a strong gold-sulfur bond. unige.ch
The orientation of the molecule on the surface has been determined through a combination of DFT and spectroscopic methods. unige.chnih.gov These analyses revealed that the amide group is tilted away from the surface, while the carboxylic acid group is positioned in close proximity to it. unige.chnih.gov This orientation facilitates further interactions, including deprotonation of the carboxylic acid group, which is assisted by the gold surface, and the formation of intermolecular hydrogen bonds within the adsorbed layer. unige.ch The adsorption mechanism is described as a mix of chemisorption (dominant) and physisorption, involving van der Waals forces and electrostatic interactions. mdpi.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. iucr.orgsciensage.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), provides information about charge transfer within the molecule. mdpi.com
DFT calculations at the B3LYP/6-31G+(d) level have been used to determine the quantum chemical descriptors for this compound. mdpi.com The HOMO acts as an electron donor, and its energy is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy related to the electron affinity. jrrset.comnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. iucr.org For this compound, the locations of the HOMO and LUMO indicate the regions of the molecule most likely to participate in electron donation and acceptance during chemical interactions, such as adsorption on a metal surface. mdpi.com
Table 2: Quantum Chemical Descriptors for this compound (Calculated via DFT)
| Quantum Descriptor | Definition | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital | Relates to the ability to donate electrons jrrset.com |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the innermost vacant orbital | Relates to the ability to accept electrons jrrset.com |
| ΔE (HOMO-LUMO Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity sciensage.info |
| μ (Dipole Moment) | Measure of the net molecular polarity | A high value suggests strong dipole-dipole interactions and good adsorption potential mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to identify the regions that are rich or deficient in electrons, which in turn helps predict how a molecule will interact with other charged species. uni-muenchen.debiorxiv.org The MEP map is color-coded, with red typically indicating regions of negative potential (nucleophilic, attractive to positive charges) and blue indicating regions of positive potential (electrophilic, attractive to negative charges). uni-muenchen.debiorxiv.org
For this compound, MEP analysis has been performed to locate its nucleophilic centers. mdpi.com These are regions with high electron density and negative electrostatic potential, primarily associated with the oxygen atoms of the carboxyl and acetyl groups, as well as the nitrogen atom. mdpi.com A partially negative charge is also observed around the sulfur atom, contributing to its ability to adsorb onto metal surfaces. mdpi.com This detailed mapping of the electrostatic landscape is crucial for understanding the non-covalent and electrostatic interactions that govern its binding to biological targets and material surfaces. mdpi.comnih.gov
Frontier Molecular Orbital Analysis (HOMO, LUMO)
Structural Analysis of Self-Assembled Systems (e.g., S-Cysteine on Au(111))
The formation of self-assembled monolayers (SAMs) of sulfur-containing molecules on gold surfaces is a widely studied phenomenon, with L-cysteine on Au(111) serving as a paradigmatic system. While direct and extensive structural studies specifically on S-acetylcysteine on Au(111) are less common, the behavior of closely related molecules like L-cysteine and N-acylcysteine derivatives provides significant insights into the expected self-assembly characteristics.
Investigations into L-cysteine adsorption on Au(111) using techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) have revealed the formation of ordered adlayers. researchgate.netacs.org The primary anchoring mechanism involves the chemisorption of the thiol group onto the gold surface, leading to the formation of a strong gold-thiolate bond. Upon adsorption, the Au(111) surface reconstruction is often lifted, accompanied by the formation of etch pits, a characteristic feature of thiol-based SAMs on gold. researchgate.netcore.ac.uk
The structure of the resulting monolayer is highly dependent on the experimental conditions. For instance, L-cysteine deposited on Au(111) from a solution phase can form a hexagonal lattice. researchgate.net In other conditions, a (4 × √7)R19° structure has been observed in the double-layer region when studied by in-situ electrochemical STM. acs.org This structure consists of two L-cysteine molecules per unit cell. acs.org The difference in observed structures highlights the sensitivity of the self-assembly process to factors such as the preparation method and the surrounding environment. acs.org
The introduction of an acetyl group at the nitrogen atom, as in S-acetylcysteine, is expected to significantly influence the intermolecular interactions within the monolayer. The acetyl group can participate in hydrogen bonding, which, along with the carboxylic acid group, will play a crucial role in the ordering and packing of the molecules on the surface. Studies on N-isobutyryl-L-cysteine, a similar N-acylated cysteine derivative, have shown that the pH of the solution can dramatically alter the SAM structure. nih.gov A transition from a close-packed lamellar phase to a loose-packed perpendicular phase was observed when changing the pH from 5 to 7. nih.gov This transition was attributed to the deprotonation of the carboxylic groups and the subsequent formation of interactions between the resulting carboxylate and the gold surface. nih.gov
The table below summarizes key structural findings for L-cysteine and a related N-acylcysteine derivative on Au(111), which can be extrapolated to understand the potential self-assembly of S-acetylcysteine.
| Molecule | Substrate | Observed Structure(s) | Key Findings |
| L-Cysteine | Au(111) | Hexagonal lattice, (4 × √7)R19°, (√3 × √3)R30° | Formation of a strong S-Au bond; structure is sensitive to preparation conditions; zwitterionic state observed. researchgate.netacs.orgcore.ac.uk |
| N-isobutyryl-L-cysteine | Au(111) | Rectangular (4 x √3) lattice | pH-sensitive phase transition between close-packed and loose-packed structures. nih.gov |
Prediction of Molecular Interactions and Binding Affinities
Computational methods, particularly molecular docking and density functional theory (DFT), are powerful tools for predicting and analyzing the molecular interactions and binding affinities of S-acetylcysteine (or its common form, N-acetylcysteine, NAC) with various biological and non-biological targets. These in silico approaches provide valuable insights at the atomic level, complementing experimental studies.
Molecular docking is widely used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. For instance, molecular docking studies of NAC with the main protease (Mpro) of SARS-CoV-2 have been conducted to explore its potential as a therapeutic agent. chemrxiv.orgcellmolbiol.org These studies have shown that NAC can fit into the active site of the protease, forming hydrogen bonds with key amino acid residues. chemrxiv.orgcellmolbiol.org For example, interactions with residues such as Cys-145 and His-41 have been identified, with calculated binding affinities in the range of -4.24 to -4.99 kcal/mol. chemrxiv.orgcellmolbiol.org
DFT calculations offer a higher level of theory to investigate the electronic structure and energetics of molecular systems. This method has been employed to study the interaction of NAC with metal surfaces, which is relevant to its use as a corrosion inhibitor. mdpi.com DFT studies can elucidate the nature of the bonding, whether it is predominantly chemical (chemisorption) or physical (physisorption), and can calculate adsorption energies. For NAC on a carbon steel surface, the calculated adsorption Gibbs free energy of around -35 kJ/mol indicated a spontaneous and predominantly chemical adsorption process. mdpi.com Furthermore, DFT can be used to understand the interaction between NAC and metal ions. For instance, calculations of the interaction energies between NAC and Pb(II) have been performed to understand its chelation properties. nih.gov
The following table presents a selection of predicted binding affinities and interaction details for N-acetylcysteine with different molecular targets, as determined by computational methods.
| Interacting Molecule/Surface | Computational Method | Predicted Binding Affinity/Energy | Key Interaction Details |
| SARS-CoV-2 Main Protease | Molecular Docking | -4.24 kcal/mol | Interaction with Cys-145, His-163, Gly-143. chemrxiv.org |
| SARS-CoV-2 Main Protease | Molecular Docking | -4.99 kcal/mol | Hydrogen bonds with Asn142, Ser144, Gly143, Cys145, and His163. cellmolbiol.org |
| Histone Deacetylase 2 (HDAC2) | Molecular Docking | -7.521 (docking score for SFN-NAC) | Favorable binding in the active site. researchgate.net |
| Carbon Steel Surface | DFT | -35 kJ/mol (Adsorption Gibbs Free Energy) | Predominantly chemisorption with electrostatic interactions. mdpi.com |
| Pb(II) ion | DFT | - | Higher interaction energy for N-acetylcysteine amide (NACA) compared to NAC. nih.gov |
These computational investigations are crucial for understanding the mechanisms of action of S-acetylcysteine in various contexts, from its self-assembly on surfaces to its interactions with biological macromolecules, and for guiding the design of new applications.
Vii. Gene Expression and Transcriptomic Profiling in Response to S Acetyl Cysteine
Global Gene Expression Analysis (e.g., Transcriptome Sequencing, RNA-seq)
Global gene expression analyses have been instrumental in elucidating the broad impact of S-Acetyl-Cysteine on the cellular transcriptome. Studies utilizing technologies such as RNA-sequencing (RNA-seq) and microarrays have revealed that SAC induces significant changes in gene expression across various cell types and organisms.
In a study involving human cell lines, global gene expression analysis using the Affymetrix GeneChip™ revealed a time-dependent increase in the number of differentially expressed transcripts following treatment with N-acetyl-L-cysteine (NAC). researchgate.net The early response at one hour was largely transient, whereas later time points (12 and 24 hours) showed a more consistent and extensive alteration in gene expression. researchgate.netnih.gov
Transcriptome sequencing in animal models has further substantiated these findings. In goats, dietary supplementation with NAC during early gestation led to the identification of 1,318 differentially expressed genes (DEGs) in uterine tissue, with 787 genes being upregulated and 531 downregulated. medchemexpress.cnnih.govmdpi.com Another study on the endometrium of goats identified 207 DEGs, of which 146 were upregulated and 61 were downregulated following NAC supplementation. researchgate.net Similarly, an analysis of goat ovarian granulosa cells treated with NAC identified 122 DEGs. mdpi.com
Advanced techniques like single-cell RNA-sequencing (scRNA-seq) have provided even more granular insights. In a study on biliary atresia, scRNA-seq of liver immune cells demonstrated that NAC treatment could partially reverse immune dysfunction by altering the gene expression profiles of specific immune cell subsets. nih.gov Metagenomic sequencing has also been used to show that NAC can alter the distribution of microbial genes in the gut microbiome of pigs. mdpi.com These comprehensive analyses highlight that SAC is a potent modulator of gene expression, affecting numerous biological pathways. nih.govmdpi.com
Table 1: Summary of Global Gene Expression Studies with this compound (NAC) This table is interactive. Click on the headers to sort.
| Organism/Cell Type | Methodology | Key Findings | Reference |
|---|---|---|---|
| Human Keratinocytes (NHEK) & Colon Carcinoma (Caco-2) | Microarray (Affymetrix GeneChip) | Time-dependent increase in differentially expressed transcripts. | researchgate.netnih.gov |
| Goat Uterine Tissue | RNA-seq | 1,318 differentially expressed genes (787 up, 531 down). | medchemexpress.cnnih.govmdpi.com |
| Goat Endometrium | RNA-seq | 207 differentially expressed genes (146 up, 61 down). | researchgate.net |
| Goat Ovarian Granulosa Cells | Transcriptome Sequencing | 122 differentially expressed genes identified. | mdpi.com |
| Human Liver Immune Cells (Biliary Atresia) | Single-cell RNA-seq | Partially reversed immune dysfunction by altering gene expression. | nih.gov |
| Pig Gut Microbiome | Metagenome Sequencing | Modified microbial gene distribution. | mdpi.com |
Differential Gene Expression Studies
SAC modulates the expression of genes involved in the physiological response to stress. In tilapia subjected to high stocking density, a known stressor, dietary supplementation with NAC was found to reduce the expression levels of pro-opiomelanocortin-alpha (POMC-α). nih.govresearchgate.net POMC is a precursor polypeptide that is cleaved to produce several biologically active peptides, including adrenocorticotropic hormone (ACTH), which is central to the stress response. nih.gov
Conversely, in a study on laying hens under chronic heat stress, NAC treatment upregulated the expression of proopiomelanocortin (POMC) in the hypothalamus, while downregulating the expression of Agouti-related peptide (AgRP), a key molecule in appetite regulation. Furthermore, NAC has been shown to inhibit the expression of early response genes induced by stressors like cigarette smoke, such as c-fos, which is involved in cell proliferation and apoptosis. oup.com In the context of oxidative stress during foam cell formation, NAC treatment led to a decrease in the expression of oxidative stress response and DNA repair genes. nih.gov
SAC plays a significant role in regulating genes that control epithelial cell differentiation. Studies have demonstrated that NAC can induce a rapid differentiation process in normal primary human keratinocytes and can revert colon carcinoma cells from a state of neoplastic proliferation to one of organized differentiation. researchgate.netnih.gov This process is characterized by changes in the organization of the cytoskeleton and the formation of adherens junctions. researchgate.netnih.gov
The underlying mechanism involves widespread changes in gene expression related to the inhibition of cell proliferation and the stimulation of differentiation. researchgate.netnih.gov Among the many genes affected, the inhibitor of DNA binding 1 (ID-1) gene was identified as a potential common mediator of the early effects of NAC, being mutually regulated in both normal and cancer cell lines shortly after treatment. nih.gov The transcriptional changes validated the observed cellular differentiation, with several genes known to be stimulated or repressed during the differentiation of these cell types showing corresponding changes in expression. nih.gov
SAC supplementation has been shown to influence reproductive performance by modulating gene expression in uterine tissues. In goats, NAC treatment during early gestation significantly alters the uterine transcriptome. medchemexpress.cnnih.gov RNA-seq analysis identified DEGs enriched in pathways crucial for pregnancy, including reproductive regulation, immune regulation, angiogenesis, and cell adhesion. medchemexpress.cnnih.govmdpi.com
Specific genes and their expression changes have been identified. For instance, studies in goat endometrial stromal cells found that NAC increased the mRNA expression of key endometrial receptivity markers, including Homeobox A10 (HOXA10), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Progesterone (B1679170) Receptor (PGR), and Leukemia Inhibitory Factor (LIF). copernicus.org Quantitative real-time PCR (RT-qPCR) analysis has confirmed the differential expression of other genes in the uterus and oviduct, such as Brain-Derived Neurotrophic Factor (BDNF), Colony Stimulating Factor 1 (CSF-1), Wnt Inhibitory Factor 1 (WIF1), and Estrogen Receptor 2 (ESR2), suggesting their involvement in the modulation of reproductive performance by NAC. medchemexpress.cn
Table 2: Modulation of Endometrial Receptivity Marker Genes by this compound (NAC) in Goat Endometrial Stromal Cells This table is interactive. Click on the headers to sort.
| Gene Symbol | Gene Name | Effect of NAC | Significance | Reference |
|---|---|---|---|---|
| HOXA10 | Homeobox A10 | Increased mRNA Expression | P<0.01 | copernicus.org |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | Increased mRNA Expression | P<0.01 | copernicus.org |
| PGR | Progesterone Receptor | Increased mRNA Expression | P<0.01 | copernicus.org |
| LIF | Leukemia Inhibitory Factor | Increased mRNA Expression | P<0.05 | copernicus.org |
A significant aspect of SAC's mechanism of action is its ability to modulate genes involved in inflammation. SAC has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.commdpi.com By preventing the translocation of NF-κB into the nucleus, SAC suppresses the gene expression of several pro-inflammatory cytokines.
Studies have consistently demonstrated that SAC treatment leads to a reduction in the expression of key inflammatory mediators. In-vitro experiments with bone marrow mesenchymal stem cells and macrophages showed that NAC suppressed the gene expression and secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). spandidos-publications.com In animal models of airway inflammation, oral administration of NAC reduced the expression of inducible nitric oxide synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1) in the lungs. ersnet.org Furthermore, SAC can block the interleukin-4-induced expression of vascular cell adhesion molecule-1 (VCAM-1). nih.gov
SAC has been found to inhibit the formation of foam cells, a critical early event in the development of atherosclerosis, by regulating the expression of specific genes. nih.gov Microarray analysis of macrophages treated with oxidized low-density lipoprotein (ox-LDL) revealed that NAC suppresses foam cell formation primarily through the downregulation of the gene encoding Cluster of Differentiation 36 (CD36). nih.govnih.gov CD36 is a key scavenger receptor responsible for the uptake of ox-LDL by macrophages. nih.gov
In addition to downregulating CD36, NAC modulates other genes involved in lipid metabolism and oxidative stress. nih.gov It has been shown to increase the expression of Apolipoprotein E (ApoE), which is involved in cholesterol efflux from cells. nih.gov Concurrently, NAC upregulates the expression of crucial antioxidant genes, including Glutathione (B108866) Peroxidase 1 (GPX1) and Glutathione Peroxidase 3 (GPX3). nih.gov Other studies have noted that NAC treatment can also decrease the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in plaque instability. nih.gov
Effects on Gene Expression of Mitochondrial Fission/Fusion Proteins
This compound has been shown to influence the delicate balance of mitochondrial dynamics by modulating the gene expression of key proteins involved in mitochondrial fission and fusion. This regulation is crucial for maintaining mitochondrial quality control and cellular homeostasis, particularly under conditions of oxidative stress.
Research conducted on H9c2 cardiomyocytes demonstrated that oxidative stress, induced by hydrogen peroxide (H₂O₂), significantly alters the transcription levels of genes central to mitochondrial dynamics. Specifically, the expression of genes promoting mitochondrial fusion, Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2), was decreased. Conversely, the expression of genes driving mitochondrial fission, Dynamin-related protein 1 (DRP1) and Mitochondrial fission 1 protein (FIS1), was increased. nih.gov
Pretreatment with N-acetylcysteine (NAC), a precursor to this compound, was found to counteract these effects. NAC administration reversed the oxidative stress-induced downregulation of MFN1 and MFN2 and attenuated the upregulation of DRP1 and FIS1. nih.gov This suggests a protective role for this compound in preserving normal mitochondrial morphology and function by influencing the genetic regulation of the mitochondrial fission and fusion machinery.
The study further highlighted the critical role of Optic atrophy 1 (OPA1), a protein of the inner mitochondrial membrane essential for fusion, in mediating the effects of NAC. When OPA1 was silenced, the restorative effects of NAC on the expression of mitochondrial dynamics-related genes were inhibited. nih.gov This indicates that the regulatory impact of this compound on mitochondrial fission and fusion gene expression is dependent on the presence and function of OPA1.
The detailed research findings on the modulation of gene expression of mitochondrial fission and fusion proteins by N-acetylcysteine in response to oxidative stress are summarized in the table below.
| Gene | Treatment Group | Relative mRNA Expression Level (Normalized to GAPDH) | Outcome |
| MFN1 | Control | Baseline | - |
| H₂O₂ | Decreased | Downregulation of fusion gene | |
| H₂O₂ + NAC | Increased (compared to H₂O₂) | NAC reverses the downregulation | |
| H₂O₂ + NAC + OPA1 siRNA | Decreased (compared to H₂O₂ + NAC) | OPA1 knockdown inhibits NAC's effect | |
| MFN2 | Control | Baseline | - |
| H₂O₂ | Decreased | Downregulation of fusion gene | |
| H₂O₂ + NAC | Increased (compared to H₂O₂) | NAC reverses the downregulation | |
| H₂O₂ + NAC + OPA1 siRNA | Decreased (compared to H₂O₂ + NAC) | OPA1 knockdown inhibits NAC's effect | |
| DRP1 | Control | Baseline | - |
| H₂O₂ | Increased | Upregulation of fission gene | |
| H₂O₂ + NAC | Decreased (compared to H₂O₂) | NAC reverses the upregulation | |
| H₂O₂ + NAC + OPA1 siRNA | Increased (compared to H₂O₂ + NAC) | OPA1 knockdown inhibits NAC's effect | |
| FIS1 | Control | Baseline | - |
| H₂O₂ | Increased | Upregulation of fission gene | |
| H₂O₂ + NAC | Decreased (compared to H₂O₂) | NAC reverses the upregulation | |
| H₂O₂ + NAC + OPA1 siRNA | Increased (compared to H₂O₂ + NAC) | OPA1 knockdown inhibits NAC's effect |
Data derived from a study on H9c2 cardiomyocytes under oxidative stress conditions. nih.gov
Viii. Enzyme Modulation and Metabolic Interventions by S Acetyl Cysteine
Glutathione-Related Enzyme Systems
The primary influence of S-Acetyl-Cysteine on glutathione-related enzymes is indirect, stemming from its ability to increase the intracellular availability of L-cysteine, a key substrate for glutathione (B108866) synthesis. mdpi.comtandfonline.com
Glutamate-Cysteine Ligase Activity
Glutamate-cysteine ligase (GCL) is the enzyme that catalyzes the first and rate-limiting step in the synthesis of glutathione, which involves the joining of glutamate (B1630785) and cysteine. mdpi.com The activity of GCL is highly dependent on the availability of its substrates, with cysteine typically being the limiting factor. mdpi.com
By being readily deacetylated to form L-cysteine, both this compound and NAC increase the intracellular pool of this crucial amino acid. drugbank.com This increased substrate availability directly supports and enhances the rate of the GCL-catalyzed reaction, leading to a subsequent increase in the synthesis of glutathione. mdpi.com Research has noted that the neuroprotective effects of certain compounds can be associated with the upregulation of genes encoding for antioxidant proteins, including glutamate-cysteine ligase. nih.gov
Glutathione Reductase Activity
Glutathione Reductase (GR) is a vital enzyme responsible for regenerating the reduced, active form of glutathione (GSH) from its oxidized state, glutathione disulfide (GSSG). This function is critical for maintaining a high GSH/GSSG ratio, which is indicative of a healthy cellular redox state.
Studies investigating the effects of the related compound NAC on GR activity have produced varied results depending on the biological context. For instance, in one study, the application of a compound containing S-acetyl cysteine was associated with an increase in Glutathione Reductase activity in plant buds. google.com However, research in other contexts has not always shown a direct modulation. The primary role of this compound remains the replenishment of the total glutathione pool rather than direct modulation of GR activity.
Glutathione S-Transferase Activity
Glutathione S-Transferases (GSTs) are a family of enzymes that play a central role in detoxification. They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, making them more water-soluble and easier to excrete.
Modulation of Specific Enzyme Activities
Beyond the glutathione system, cysteine prodrugs have been investigated for their effects on other specific enzymes, often in the context of cellular stress and disease models.
Calpain Activity Suppression
Calpains are a family of calcium-dependent proteases. Their over-activation is implicated in various pathological processes, including neurodegeneration, by promoting the breakdown of essential cellular proteins.
Direct research specifically linking this compound to calpain suppression is limited. It is crucial to distinguish it from other cysteine derivatives. For example, extensive research on S-Allyl-L-Cysteine (SAC), a compound found in aged garlic, has shown that it directly suppresses µ- and m-calpain activity by interacting with the enzyme's calcium-binding domain. Notably, the same studies found that N-Acetyl-Cysteine (NAC) did not inhibit calpain activity, indicating that this effect is not a general property of cysteine-delivering compounds but is specific to the structure of SAC. This suggests that this compound, being more structurally analogous to NAC in its delivery of cysteine, is not expected to share this direct calpain-suppressing mechanism.
Inhibition of Na+, K+-ATPase Activity
Na+, K+-ATPase is a crucial ion pump located in the plasma membrane of most animal cells. It is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is vital for nerve signaling, nutrient transport, and maintaining cell volume. The enzyme's activity is sensitive and can be inhibited by oxidative damage.
While direct studies on this compound are not prominent, research on N-Acetyl-Cysteine (NAC) has shown a protective effect on Na+, K+-ATPase. In models of dopamine-induced toxicity, NAC was found to prevent the inhibition of Na+, K+-ATPase. This protective action is attributed to NAC's ability to scavenge reactive oxygen species and toxic quinones that would otherwise damage the enzyme. This suggests that by mitigating oxidative stress, cysteine prodrugs like this compound can help preserve the normal function of sensitive enzymes like Na+, K+-ATPase.
Interactive Data Table: Summary of Enzyme Interactions
| Enzyme System | Specific Enzyme | Compound Studied | Observed Effect | Reference(s) |
| Glutathione-Related | Glutamate-Cysteine Ligase (GCL) | N-Acetyl-Cysteine | Supports activity by providing L-cysteine substrate | mdpi.com |
| Glutathione Reductase (GR) | This compound | Increased activity in a plant-based formulation | google.com | |
| Glutathione S-Transferase (GST) | Cysteine Acetylation | GST identified as a target of cysteine acetylation | nih.gov | |
| Specific Enzymes | Calpain | S-Allyl-L-Cysteine / N-Acetyl-Cysteine | SAC suppresses activity; NAC has no effect | N/A |
| Na+, K+-ATPase | N-Acetyl-Cysteine | Prevents inhibition caused by oxidative damage | N/A |
Regulation of Nitric Oxide Synthase (NOS) Expression and Activity (e.g., Inducible Nitric Oxide Synthase (iNOS), Neuronal Nitric Oxide Synthase (nNOS))
This compound (SAC) and its parent compound, N-Acetylcysteine (NAC), have been shown to modulate the expression and activity of nitric oxide synthase (NOS) isoforms, including inducible NOS (iNOS) and neuronal NOS (nNOS).
In the context of inflammation, NAC has demonstrated the ability to inhibit the induction of NO production by downregulating iNOS activity. nih.gov Studies in rat peritoneal macrophages, C6 glial cells, and astrocytes revealed that NAC blocked the increase in NO production stimulated by lipopolysaccharides (LPS) and cytokines. nih.gov This inhibitory effect was associated with a decrease in iNOS activity, protein levels, and mRNA expression. nih.gov The mechanism appears to involve the inhibition of NF-κB activation, a critical transcription factor for iNOS induction. nih.gov Similarly, in human hepatocyte cell lines, NAC was found to dose-dependently modulate the induction of iNOS mRNA expression and the release of nitrites in response to proinflammatory cytokines, an effect also linked to the modulation of NF-κB activity. nih.gov
Conversely, in other cellular contexts, NAC has been observed to potentiate iNOS expression. In rat vascular smooth muscle cells (VSMCs), NAC enhanced interleukin-1β (IL-1β)-induced iNOS expression and nitric oxide production. ahajournals.org This potentiation was not dependent on NF-κB or STAT-1 activation but was linked to the activation of the p44/42 mitogen-activated protein kinase (MAPK) signaling pathway. ahajournals.orgahajournals.org The antioxidant properties of NAC, acting as a reducing agent, are thought to facilitate this potentiation. ahajournals.org
Regarding nNOS, chronic treatment with NAC in young spontaneously hypertensive rats (SHR) led to an increase in total NOS activity in the brainstem and cerebellum. nih.gov Further investigation using a specific nNOS inhibitor revealed that nNOS was primarily responsible for this NAC-induced increase in total NOS activity in the brain. nih.gov
The regulation of NOS by NAC is complex and appears to be cell-type and context-dependent, involving different signaling pathways and resulting in either inhibition or potentiation of NOS activity and expression.
Table 1: Effects of N-Acetylcysteine (NAC) on Nitric Oxide Synthase (NOS) Isoforms
| Cell/Tissue Type | NOS Isoform | Effect of NAC | Associated Mechanisms | Reference |
| Rat Peritoneal Macrophages, C6 Glial Cells, Astrocytes | iNOS | Inhibition of induction | Decreased iNOS activity, protein, and mRNA; Inhibition of NF-κB activation | nih.gov |
| Human Hepatocyte Cell Lines | iNOS | Modulation of induction | Reduced iNOS mRNA and nitrite (B80452) release; Modulation of NF-κB activity | nih.gov |
| Rat Vascular Smooth Muscle Cells | iNOS | Potentiation of IL-1β-induced expression | Enhanced p44/42 MAPK activation | ahajournals.orgahajournals.orgahajournals.org |
| Brainstem and Cerebellum of Spontaneously Hypertensive Rats | nNOS | Increased total NOS activity | nNOS-mediated increase | nih.gov |
Effects on Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Activity
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional enzyme whose activity can be modulated by various post-translational modifications, including those influenced by the redox environment that this compound can affect. GAPDH possesses a highly reactive catalytic cysteine residue (Cys152 in humans) in its active site, making it susceptible to redox modifications. scholars.direct
Oxidative stress can lead to the oxidation of this critical cysteine residue, potentially leading to the S-glutathionylation of GAPDH. nih.gov This modification, the formation of a mixed disulfide with glutathione, can reversibly inactivate the enzyme. pnas.org While direct studies on this compound's effect on GAPDH S-glutathionylation are limited, its role as a precursor to cysteine and a modulator of the cellular redox state suggests it could influence this process.
Furthermore, S-nitrosylation of the catalytic cysteine of GAPDH by nitric oxide is another significant post-translational modification that inhibits its dehydrogenase activity. scholars.direct This modification can lead to conformational changes in the enzyme, facilitating its interaction with other proteins and translocation to the nucleus, where it can participate in signaling pathways related to apoptosis. nih.gov Given that this compound can modulate nitric oxide synthase activity, it may indirectly influence the S-nitrosylation status of GAPDH.
Recent research has also identified S-acetylation as a post-translational modification of cysteine residues, including the active site cysteine of GAPDH (Cys150 in mice). nih.gov This acetylation has been shown to reduce the metabolic activity of GAPDH. nih.gov The presence of S-acetylated GAPDH in mouse liver tissue suggests this is a physiologically relevant modification. nih.gov While this research focuses on acetyl-CoA as the acetyl group donor, the structural similarity of this compound warrants further investigation into its potential direct or indirect role in the S-acetylation of GAPDH.
Table 2: Redox-Based Modifications of GAPDH and Potential Influence of this compound
| Modification | Site | Effect on GAPDH Activity | Potential Influence of this compound | Reference |
| S-Glutathionylation | Catalytic Cysteine | Reversible inactivation | May influence by modulating cellular redox state and glutathione levels | nih.govpnas.org |
| S-Nitrosylation | Catalytic Cysteine | Inhibition of dehydrogenase activity | May indirectly influence by modulating nitric oxide synthase activity | scholars.directnih.gov |
| S-Acetylation | Active Site Cysteine (Cys150 in mice) | Reduction of metabolic activity | Potential role requires further investigation | nih.gov |
Impact on One-Carbon Metabolism Pathways
One-carbon metabolism is a network of interconnected biochemical pathways crucial for the synthesis of nucleotides, amino acids, and for methylation reactions. This compound can impact this network, primarily through its relationship with cysteine and the transsulfuration pathway.
The transsulfuration pathway is responsible for the synthesis of cysteine from homocysteine and serine. nih.gov This pathway is a critical link between the methionine cycle and the synthesis of glutathione, a key cellular antioxidant. spandidos-publications.com By providing a direct source of cysteine, this compound can bypass the need for the transsulfuration pathway to some extent, thereby influencing the metabolic flux of one-carbon units.
Specifically, one-carbon metabolism controls the levels of methionine, serine, and glycine (B1666218). nih.gov The transsulfuration pathway, which produces cysteine, is activated by S-adenosylmethionine (SAM), the universal methyl donor derived from the methionine cycle. nih.gov Cysteine is the rate-limiting amino acid for the synthesis of glutathione. tavernarakislab.gr Therefore, by supplying cysteine, this compound can support glutathione synthesis, which is essential for maintaining redox balance. This is particularly important in conditions of high oxidative stress where the demand for glutathione is elevated. aacrjournals.org
In the context of T-cell activation, the mitochondrial one-carbon pathway is involved in both the generation of one-carbon units and redox defense. nih.gov Inhibition of this pathway could be rescued by a combination of formate (B1220265) and the antioxidant N-acetylcysteine, highlighting the interplay between one-carbon metabolism and cellular redox status. nih.gov
Furthermore, mitochondrial one-carbon metabolism is a significant source of NADPH, which is vital for regenerating the reduced pools of glutathione and thioredoxin. aacrjournals.org In hypoxic conditions, cancer cells rely on the mitochondrial one-carbon pathway for NADPH production to detoxify reactive oxygen species (ROS). aacrjournals.org The antioxidant N-acetylcysteine was able to rescue cell death caused by the knockdown of a key enzyme in this pathway, underscoring the importance of maintaining redox homeostasis, a process to which this compound can contribute. aacrjournals.org
Redox-Regulated Enzyme Systems and Post-Translational Enzyme Modifications
This compound, through its influence on the cellular redox environment and as a source of cysteine, can impact a wide range of redox-regulated enzyme systems and post-translational modifications (PTMs). Cysteine residues in proteins are particularly susceptible to redox modifications due to their thiol group, which can act as a cellular sensor for redox changes. scholars.direct
These PTMs are crucial for regulating protein function and include:
S-glutathionylation: The reversible formation of a mixed disulfide between a protein cysteine and glutathione. nih.gov This modification can protect cysteine residues from irreversible oxidation and regulate enzyme activity. For example, enzymes like aconitase and pyruvate (B1213749) dehydrogenase are redox-regulated through S-glutathionylation. nih.gov
S-nitrosylation: The covalent attachment of a nitric oxide group to a cysteine thiol. acs.org This modification can alter protein function and localization, as seen with GAPDH. nih.gov
Sulfenylation, Sulfinylation, and Sulfonylation: The oxidation of the cysteine thiol to sulfenic acid (-SOH), sulfinic acid (-SO2H), and sulfonic acid (-SO3H), respectively. mdpi.com While sulfenylation is often a transient and reversible modification, sulfinylation and sulfonylation are generally considered irreversible, though sulfinic acid can be reversed by sulfiredoxin. acs.org
Disulfide Bond Formation: The formation of a disulfide bond between two cysteine residues, which can be intramolecular or intermolecular. wikipedia.org This is a key modification for protein folding and stability. wikipedia.org
This compound can influence these PTMs in several ways. As a precursor to cysteine, it can replenish intracellular glutathione levels, thereby affecting the glutathione/glutathione disulfide (GSH/GSSG) ratio, a key determinant of the cellular redox state and the propensity for S-glutathionylation. mdpi.com Its antioxidant properties allow it to directly scavenge reactive oxygen species (ROS), which can otherwise lead to the oxidative modification of cysteine residues. mdpi.com
Furthermore, studies have shown that N-acetylcysteine can directly interact with proteins and modify cysteine residues. In hemodialysis patients, intravenous administration of NAC led to a significant increase in native transthyretin and the formation of a transthyretin-NAC adduct, demonstrating a direct interaction with protein-associated cysteines. researchgate.net
The emerging field of cysteine S-acetylation, where an acetyl group is attached to the cysteine thiol, represents another PTM that could be influenced by this compound. nih.govnih.gov This modification has been shown to regulate the activity of metabolic enzymes like GAPDH. nih.gov
Table 3: Key Redox-Based Post-Translational Modifications of Cysteine
| Modification | Description | Reversibility | Potential Influence of this compound | Reference |
| S-Glutathionylation | Formation of a mixed disulfide with glutathione | Reversible | Can influence by modulating GSH levels and redox state | nih.gov |
| S-Nitrosylation | Covalent attachment of a nitric oxide group | Reversible | May indirectly influence by modulating NO production | acs.org |
| Sulfenylation | Oxidation to sulfenic acid (-SOH) | Reversible | Can prevent by scavenging ROS | mdpi.com |
| S-Acetylation | Attachment of an acetyl group | Likely reversible | Potential role as a donor or modulator | nih.govnih.gov |
| Disulfide Bond Formation | Formation of a -S-S- bond between two cysteines | Reversible | Can influence through the cellular redox environment | wikipedia.org |
Q & A
Q. How should researchers design experiments to evaluate the stability of S-Acetyl-Cysteine under varying physiological conditions?
To assess stability, use controlled in vitro simulations mimicking physiological environments (e.g., varying pH, temperature, and oxidative stress). Employ HPLC or LC-MS/MS for quantification, with validation against certified reference standards (e.g., USP or EP guidelines) . Include controls for hydrolysis products like N-acetylcysteine and cysteine, and document degradation kinetics using Arrhenius equations .
Q. What methodological considerations are critical for ensuring analytical validity in this compound bioavailability studies?
Use validated protocols for sample preparation (e.g., plasma protein precipitation with acetonitrile) and calibration curves adjusted for matrix effects. Cross-validate results with orthogonal techniques like NMR or isotopic labeling to confirm metabolite identity . Statistical power analysis should precede study design to determine sample size, ensuring reproducibility .
Q. How can researchers distinguish between this compound’s direct antioxidant effects and indirect metabolic contributions in cellular models?
Employ gene knockout models (e.g., CRISPR-Cas9 targeting glutathione synthesis pathways) or pharmacological inhibitors (e.g., buthionine sulfoximine) to isolate mechanisms. Pair these with real-time ROS quantification (e.g., fluorescent probes like DCFH-DA) and metabolomic profiling .
Advanced Research Questions
Q. What strategies resolve contradictory findings in this compound’s efficacy across preclinical and clinical studies?
Conduct a systematic review with meta-analysis (PRISMA guidelines) to assess heterogeneity in dosing, population selection, and outcome measures. Use subgroup analyses to identify confounders (e.g., baseline oxidative stress levels) and GRADE criteria to evaluate evidence quality . For mechanistic contradictions, replicate key experiments with standardized protocols .
Q. How should researchers design studies to investigate this compound’s synergistic effects with other thiol-modifying agents?
Apply factorial experimental designs to test combinations (e.g., with glutathione or ascorbic acid). Use isobolographic analysis to differentiate additive vs. synergistic interactions. Include pharmacokinetic profiling to rule out drug-drug interactions affecting bioavailability .
Q. What advanced techniques elucidate this compound’s epigenetic modulation in chronic inflammatory models?
Combine ChIP-seq (chromatin immunoprecipitation) for histone acetylation markers and RNA-seq for transcriptomic changes. Validate findings with selective HDAC inhibitors and CRISPR-based epigenetic editing tools. Ensure reproducibility by depositing raw data in public repositories (e.g., GEO) .
Methodological Guidance for Data Analysis
Q. How should researchers handle variability in this compound pharmacokinetic data across species?
Use allometric scaling adjusted for species-specific metabolic rates and protein binding characteristics. Apply mixed-effects modeling to account for intra- and inter-species variability. Cross-reference with physiologically based pharmacokinetic (PBPK) simulations .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Fit data to sigmoidal models (e.g., Hill equation) and calculate EC50/LC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-dose comparisons. Report effect sizes and clinical relevance thresholds .
Q. How can researchers ensure reproducibility when studying this compound’s redox interactions in complex biological systems?
Adopt FAIR data principles: share protocols via platforms like Protocols.io , publish raw spectra and chromatograms as supplementary material, and use blinded analysis for subjective endpoints. Replicate key findings in ≥2 independent labs .
Literature Review and Synthesis
Q. What criteria should guide the selection of primary studies for a systematic review on this compound’s therapeutic mechanisms?
Include studies with:
- Clearly defined chemical characterization (e.g., CAS 18725-37-6 verification).
- Quantitative outcome measures (e.g., glutathione levels, ROS quantification).
- Controlled experimental designs (randomization, blinding where applicable).
Exclude studies lacking purity data or using unvalidated assays .
Q. How can researchers address publication bias in meta-analyses of this compound clinical trials?
Perform Egger’s regression test and funnel plot asymmetry analysis. Include gray literature (e.g., clinicaltrials.gov entries) and non-English studies. Conduct sensitivity analyses using trim-and-fill methods .
Ethical and Reporting Standards
Q. What ethical considerations are unique to this compound research involving human biospecimens?
Disclose all conflicts of interest (e.g., industry funding for clinical trials). Obtain informed consent for genetic or metabolomic analyses. Adhere to HIPAA/GDPR for data anonymization .
Q. How should researchers report negative or inconclusive findings in this compound studies?
Publish in dedicated journals (e.g., PLOS ONE) with full datasets. Use neutral language (e.g., “no statistically significant association” instead of “failed”). Discuss methodological limitations and power constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
